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  • Product: (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride
  • CAS: 1212940-65-2

Core Science & Biosynthesis

Foundational

Structural and Physicochemical Profiling of (2S)-2-Amino-2-(3-iodophenyl)ethan-1-ol Hydrochloride: A Technical Guide

Executive Summary (2S)-2-Amino-2-(3-iodophenyl)ethan-1-ol hydrochloride is a highly functionalized, enantiopure building block of significant value to medicinal chemistry and advanced organic synthesis. Enantiopure 1,2-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S)-2-Amino-2-(3-iodophenyl)ethan-1-ol hydrochloride is a highly functionalized, enantiopure building block of significant value to medicinal chemistry and advanced organic synthesis. Enantiopure 1,2-amino alcohols are indispensable in asymmetric synthesis and the development of active pharmaceutical ingredients (APIs)[1]. By incorporating a meta-iodine atom onto a chiral phenylglycinol scaffold, this molecule provides a unique orthogonal reactivity handle, allowing for late-stage diversification via transition-metal catalysis while preserving the stereochemical integrity of the amino alcohol core[2].

This whitepaper provides an in-depth analysis of its molecular architecture, physicochemical properties, and validated experimental protocols for its handling and characterization.

Molecular Architecture & Stereochemical Dynamics

The structural utility of (2S)-2-Amino-2-(3-iodophenyl)ethan-1-ol hydrochloride is derived from three distinct functional domains, each offering specific chemical behavior:

  • The (2S)-1,2-Amino Alcohol Core: Acting as a classic bidentate coordinating moiety, chiral vicinal amino alcohols are foundational precursors for oxazolidinone chiral auxiliaries, organocatalysts, and chiral ligands[3]. The (S)-configuration at the benzylic carbon dictates the stereochemical outcome of downstream asymmetric transformations.

  • The 3-Iodophenyl Ring: The carbon-iodine ( C−I ) bond is the most reactive among aryl halides toward oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)). This facilitates rapid cross-coupling reactions, enabling the modular construction of complex carbon skeletons[4].

  • The Hydrochloride Salt Formulation: Protonation of the primary amine yields an ammonium chloride salt. This salt form prevents air-oxidation of the amine, drastically reduces the compound's hygroscopicity, and enhances its shelf-life and solubility in polar media for biological assays.

Physicochemical Profiling

Understanding the physical properties of this compound is critical for optimizing reaction conditions, particularly regarding solvent selection and stoichiometric calculations.

PropertyValue / DescriptionCausality / Strategic Significance
Molecular Formula C8​H11​ClINO (Base: C8​H10​INO )Defines the exact atomic composition for mass spectrometry and elemental analysis.
Molecular Weight 299.54 g/mol (Base: 263.08 g/mol )Critical for precise stoichiometric calculations in catalytic cross-coupling.
Physical State White to off-white crystalline solidThe crystalline lattice of the HCl salt facilitates gravimetric handling and long-term stability.
Stereochemistry (2S) configurationEssential for stereospecific target engagement in biological systems and asymmetric induction.
Solubility Profile High: H2​O , MeOH, DMSOLow: Hexane, TolueneDriven by the ionic HCl lattice and polar -OH/- NH3+​ groups. Requires free-basing for non-polar organic reactions.
Estimated pKa ~8.5 - 9.0 (Conjugate acid)Dictates the pH threshold required for quantitative free-basing during liquid-liquid extraction.

Analytical Validation & Experimental Workflows

To ensure scientific trustworthiness, any batch of this compound must undergo rigorous analytical validation before deployment in complex syntheses. The following protocols are designed as self-validating systems.

AnalyticalWorkflow Sample Compound Sample (HCl Salt) Prep Sample Preparation (Free-basing or Direct Salt) Sample->Prep NMR 1D/2D NMR Spectroscopy (Structural Elucidation) Prep->NMR D2O/DMSO-d6 ChiralHPLC Chiral HPLC (Enantiomeric Excess) Prep->ChiralHPLC Chiral Stationary Phase XRD X-Ray Crystallography (Absolute Configuration) Prep->XRD Single Crystal Growth Validation Validated (2S)-Isomer NMR->Validation ChiralHPLC->Validation XRD->Validation

Fig 1: Multi-modal analytical workflow for validating the (2S)-isomer and structural integrity.

Protocol 3.1: Quantitative Free-Basing for Organic Synthesis

Causality: The HCl salt is largely unreactive in nucleophilic substitutions and basic cross-couplings due to the protonated amine. A controlled free-basing protocol is required to liberate the nucleophilic amine without inducing base-catalyzed retro-aldol cleavage.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 mmol of the HCl salt in a biphasic mixture of dichloromethane (DCM, 10 mL) and saturated aqueous NaHCO3​ (10 mL) at 0 °C. Rationale: NaHCO3​ is a mild base (pKa ~10.3) that fully deprotonates the ammonium salt without degrading the molecule.

  • Extraction: Stir vigorously for 30 minutes. The solid will completely dissolve as the lipophilic free base transfers into the organic layer.

  • Phase Separation: Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous layer twice more with DCM (2 × 5 mL).

  • Isolation: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Self-Validation: Weigh the resulting solid. A mass recovery of >95% of the theoretical free-base weight (263.08 mg) confirms successful extraction. 1H NMR ( CDCl3​ ) must show the disappearance of the broad - NH3+​ signal and the appearance of a sharp - NH2​ signal integrating to 2 protons.

Protocol 3.2: Enantiomeric Purity Determination via Chiral HPLC

Causality: The catalytic efficacy of the compound relies entirely on its (2S) configuration. Achiral chromatography cannot resolve enantiomers; thus, a chiral stationary phase (CSP) is mandatory.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1 mg of the validated free base in 1 mL of HPLC-grade Hexane/Isopropanol (90:10).

  • Injection: Inject 10 µL onto a Daicel Chiralpak AD-H column (or equivalent amylose-based CSP).

  • Elution: Elute isocratically with Hexane/Isopropanol/Diethylamine (90:10:0.1) at 1.0 mL/min. Rationale: The addition of 0.1% Diethylamine (DEA) suppresses peak tailing caused by the interaction of the primary amine with residual silanols on the silica support.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the iodophenyl chromophore).

  • Self-Validation: Prior to analyzing the batch, run a racemic standard of 2-amino-2-(3-iodophenyl)ethan-1-ol to establish baseline resolution ( Rs​>1.5 ) and identify the retention times of both the (R) and (S) enantiomers. The production batch must show an area integration of >99% for the (2S) peak.

Reactivity Profile & Synthetic Applications

The dual functionality of (2S)-2-Amino-2-(3-iodophenyl)ethan-1-ol allows for highly divergent synthetic pathways, making it a versatile linchpin in library synthesis.

Reactivity Core (2S)-2-Amino-2-(3-iodophenyl)ethan-1-ol Coupling Pd/Cu-Catalyzed Cross-Coupling (Suzuki, Sonogashira) Core->Coupling Reacts at 3-Iodo site Auxiliary Chiral Auxiliary Formation (Oxazolidinones) Core->Auxiliary Reacts at 1,2-Amino Alcohol Ligand Chiral Ligand Synthesis (Schiff Bases, Phosphino-oxazolines) Core->Ligand Derivatization of NH2/OH

Fig 2: Divergent synthetic applications leveraging the 3-iodo and 1,2-amino alcohol moieties.

  • Cross-Coupling: The aryl iodide can undergo copper-catalyzed Ullmann-type couplings or palladium-catalyzed Suzuki/Sonogashira couplings. Notably, cross-coupling reactions of aryl halides with aliphatic alcohols or amines can be challenging, but the high reactivity of the iodine atom allows these couplings to proceed under milder conditions, often preserving the unprotected amino alcohol motif if specific catalytic systems are employed[2][4].

  • Auxiliary Synthesis: Concurrently, the amino alcohol can be cyclized into a chiral oxazolidinone using phosgene equivalents (e.g., triphosgene or diethyl carbonate). This intramolecular cyclization is a highly efficient method for generating rigid, stereodirecting heterocycles[2].

References

  • [2] An efficient sequential intramolecular cyclization of amino alcohol carbamates followed by Cu-catalyzed cross–coupling with aryl iodides under mild conditions, Organic Letters. URL:

  • [4] Copper-Catalyzed Coupling of Aryl Iodides with Aliphatic Alcohols, ResearchGate. URL:

  • [3] One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade, PMC (National Institutes of Health). URL:

  • [1] Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation, Journal of the American Chemical Society. URL:

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride

Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride (C₈H₁₁ClINO). Designed for r...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride (C₈H₁₁ClINO). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted NMR spectra, grounded in fundamental principles of chemical structure and magnetic resonance. It outlines a robust experimental framework for data acquisition and validation, emphasizing the causality behind methodological choices. By integrating theoretical expertise with practical application, this guide serves as an authoritative reference for the characterization of this and structurally related compounds.

Introduction and Molecular Context

(2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride is a chiral amino alcohol derivative. The presence of a stereocenter, an aromatic ring with a heavy atom substituent (iodine), and ionizable functional groups (amine hydrochloride and hydroxyl) creates a rich and informative NMR profile. Understanding this profile is critical for verifying molecular identity, assessing purity, and studying conformational dynamics, all of which are essential steps in the pharmaceutical development pipeline.

The hydrochloride salt form ensures solubility in polar aprotic solvents (like DMSO-d₆) or D₂O, and protonates the primary amine to an ammonium group (-NH₃⁺). This protonation significantly influences the electronic environment of nearby protons and carbons, a key feature that will be reflected in the chemical shifts.

Molecular Structure: Chemical structure of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride (Image generated for illustrative purposes)

Predicted NMR Spectral Data and Interpretation

The following data are predicted based on established chemical shift theory, substituent effects, and analysis of spectral data from analogous structures.[1][2] The interpretation explains the reasoning behind each assignment.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-2', H-6'~ 7.9 - 7.7Multiplet2HJ(ortho) ≈ 7-8 Hz
H-4'~ 7.6 - 7.4Multiplet1HJ(ortho) ≈ 7-8 Hz
H-5'~ 7.3 - 7.1Triplet1HJ(ortho) ≈ 7.5 Hz
-NH₃⁺~ 8.5 - 9.5Broad Singlet3HN/A
-OH~ 5.0 - 6.0Broad Singlet1HN/A
H-2~ 4.5 - 4.7Multiplet1HJ(vicinal) ≈ 4-6 Hz
H-1a, H-1b~ 3.8 - 4.0Multiplet2HJ(geminal) ≈ 11-12 Hz
Detailed ¹H NMR Interpretation
  • Aromatic Region (δ 7.1 - 7.9 ppm):

    • The four protons on the 3-iodophenyl ring are chemically non-equivalent. The iodine atom is a weak deactivator and deshields adjacent protons.

    • H-2' and H-6' : These protons are the most deshielded due to their proximity to the electron-withdrawing amino-ethanol substituent and the iodine atom. They will likely appear as a complex multiplet.

    • H-4' : This proton is ortho to the iodine and will also be deshielded.

    • H-5' : This proton is expected to be the most upfield of the aromatic signals, appearing as a triplet due to coupling with its two ortho neighbors (H-4' and H-6').

  • Exchangeable Protons (-NH₃⁺ and -OH):

    • -NH₃⁺ (δ 8.5 - 9.5 ppm): The protons of the ammonium group are acidic and exchange rapidly with trace water in the solvent. This leads to a broad singlet.[3] Its downfield shift is characteristic of a protonated amine. A D₂O exchange experiment would confirm this assignment, as the peak would disappear.[4]

    • -OH (δ 5.0 - 6.0 ppm): The hydroxyl proton is also exchangeable and typically appears as a broad signal. Its chemical shift is highly dependent on temperature, concentration, and hydrogen bonding.[3]

  • Aliphatic Region (δ 3.8 - 4.7 ppm):

    • H-2 (Methine, δ 4.5 - 4.7 ppm): This proton is at a chiral center, adjacent to the deshielding aromatic ring and the -NH₃⁺ group. It will be split by the two diastereotopic protons on C-1, resulting in a multiplet.

    • H-1a, H-1b (Methylene, δ 3.8 - 4.0 ppm): These two protons are diastereotopic because they are adjacent to a stereocenter (C-2). This means they are magnetically non-equivalent and will have different chemical shifts. They will split each other (geminal coupling) and are also split by the H-2 proton (vicinal coupling), resulting in a complex multiplet, often referred to as an ABX system.[5]

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Assignment Predicted Chemical Shift (δ, ppm)
C-3' (C-I)~ 95
C-1'~ 142
C-2', C-6'~ 130 - 138
C-4', C-5'~ 125 - 130
C-2 (CH-N)~ 55 - 60
C-1 (CH₂-O)~ 65 - 70
Detailed ¹³C NMR Interpretation

The ¹³C NMR spectrum is typically acquired with proton decoupling, resulting in a single line for each unique carbon atom.[5]

  • Aromatic Region (δ 95 - 142 ppm):

    • C-3' (δ ~ 95 ppm): The carbon directly bonded to iodine (C-I) experiences a strong shielding effect from the heavy atom, causing it to appear significantly upfield compared to other aromatic carbons. This is a highly diagnostic signal.

    • C-1' (δ ~ 142 ppm): This is the ipso-carbon, attached to the amino-ethanol side chain. It is expected to be the most downfield aromatic signal.

    • Other Aromatic Carbons (δ 125 - 138 ppm): The remaining four aromatic carbons will appear in the expected range, with their precise shifts determined by the combined electronic effects of the iodine and the side chain.

  • Aliphatic Region (δ 55 - 70 ppm):

    • C-1 (CH₂-O, δ ~ 65 - 70 ppm): This carbon is attached to an electronegative oxygen atom, causing it to be deshielded and appear further downfield.

    • C-2 (CH-N, δ ~ 55 - 60 ppm): This carbon is attached to the protonated nitrogen atom and is shifted downfield accordingly.

Experimental Protocol for NMR Data Acquisition

The trustworthiness of NMR data hinges on a meticulously executed experimental protocol. The following workflow is designed to yield high-quality, reproducible spectra for (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-15 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D). DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes them well and its residual water peak does not obscure key signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. A half-height line width of <0.5 Hz for the TMS signal is a good target.

  • ¹H NMR Acquisition:

    • Temperature: Set the sample temperature to a constant value, typically 298 K (25 °C).

    • Pulse Sequence: Use a standard one-pulse sequence (e.g., 'zg30').

    • Acquisition Time (AQ): Set to 3-4 seconds to allow for adequate signal decay.

    • Relaxation Delay (D1): Use a delay of 2-5 seconds to ensure full relaxation of protons for accurate integration.

    • Number of Scans (NS): Acquire 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets.

    • Spectral Width (SW): Set a wide spectral width (e.g., 0-220 ppm) to ensure all carbon signals are captured.

    • Relaxation Delay (D1): Use a 2-second delay.

    • Number of Scans (NS): ¹³C has a much lower natural abundance than ¹H, requiring a larger number of scans (e.g., 1024 to 4096) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the time-domain signal (FID) to the frequency domain.

    • Phase the spectrum manually to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the internal standard (TMS) to 0.00 ppm.

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound (10-15 mg) b Dissolve in DMSO-d6 (0.6 mL) a->b c Add TMS (Internal Standard) b->c d Transfer to NMR Tube c->d e Lock, Tune & Shim Spectrometer d->e f Acquire 1H Spectrum (16-64 scans) e->f g Acquire 13C Spectrum (1024+ scans) e->g h Fourier Transform f->h g->h i Phase & Baseline Correction h->i j Calibrate & Reference (to TMS) i->j k Integrate (1H) & Peak Pick j->k l Spectral Report k->l Final Spectrum & Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride. The interpretation of chemical shifts, multiplicities, and integration values is rooted in established spectroscopic principles, offering a reliable basis for structural confirmation and purity assessment. The outlined experimental protocol ensures that researchers can acquire high-fidelity, trustworthy data. By combining predictive analysis with a rigorous methodological approach, this document serves as a practical and authoritative resource for scientists engaged in the chemical and pharmaceutical sciences.

References

  • PubChem. (n.d.). 2-Amino-2-phenylethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). (1S,2R)-2-Amino-1,2-diphenylethanol. Wiley. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000307 - 2-Amino-1-phenylethanol. University of Wisconsin-Madison. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 2-amino-2-(3-iodophenyl)ethan-1-ol hydrochloride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 2-Aminoethanol (FDB000769). Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • ACD/Labs. (2023). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Clark, J. (2016). high resolution nuclear magnetic resonance (nmr) spectra. Chemguide. Retrieved from [Link]

Sources

Foundational

Technical Guide to the Crystallographic Analysis of (S)-3-iodophenylglycinol Hydrochloride: A Methodological and Structural Framework

Prepared by: Gemini, Senior Application Scientist Abstract (S)-3-iodophenylglycinol is a chiral building block of significant interest in pharmaceutical development, valued for its role in synthesizing bioactive molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(S)-3-iodophenylglycinol is a chiral building block of significant interest in pharmaceutical development, valued for its role in synthesizing bioactive molecules. The introduction of an iodine atom onto the phenyl ring presents unique opportunities for modulating physicochemical properties and engaging in specific, highly directional intermolecular interactions, such as halogen bonding. This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of its hydrochloride salt, (S)-3-iodophenylglycinol hydrochloride. While a public deposition of this specific crystal structure is not available at the time of this writing, this document serves as an expert guide detailing the complete experimental workflow, from crystal growth to structure solution and refinement. It further presents an analysis of the anticipated structural features, with a focus on the interplay of hydrogen and halogen bonding that would govern the supramolecular architecture. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structural chemistry of halogenated pharmaceutical intermediates.

Introduction: The Significance of Structural Analysis

Chiral amino alcohols, particularly phenylglycinol derivatives, are foundational components in the synthesis of numerous pharmaceutical agents. Their stereochemistry is often crucial for biological activity. The title compound, (S)-3-iodophenylglycinol hydrochloride, combines three key structural features: a chiral amino alcohol backbone, a hydrochloride salt form to improve solubility and stability, and an iodine substituent.

The iodine atom is not merely a bulky substituent; it is a powerful tool in crystal engineering.[1][2] Due to the phenomenon of the "sigma-hole," the iodine atom can act as a potent halogen bond donor, forming non-covalent interactions with nucleophiles like chloride ions or oxygen atoms.[3][4] These interactions are highly directional and can be exploited to control crystal packing, influence morphology, and stabilize specific polymorphs. Understanding the precise three-dimensional arrangement of the molecule and its intermolecular interactions through single-crystal X-ray diffraction is therefore essential for:

  • Absolute Stereochemistry Confirmation: Unambiguously confirming the (S)-configuration of the chiral centers.[5]

  • Conformational Analysis: Determining the preferred torsion angles of the molecule in the solid state.

  • Supramolecular Architecture: Elucidating the network of hydrogen and halogen bonds that dictates the crystal packing.[6]

  • Solid-State Properties: Providing a rational basis for understanding properties like solubility, dissolution rate, and stability, which are critical for drug development.

This guide outlines the authoritative protocol for achieving this structural determination and provides expert analysis on the expected outcomes.

Experimental Methodology: A Self-Validating Workflow

The determination of a crystal structure is a systematic process where each step validates the next.[7][8] The following protocol represents the field-proven methodology for analyzing a small organic hydrochloride salt like the topic compound.

Crystal Growth and Selection

The primary prerequisite for single-crystal XRD is a high-quality, single crystal, typically 0.1-0.3 mm in size, free of cracks and defects.[7]

  • Step 1: Solvent Screening. Dissolve the (S)-3-iodophenylglycinol hydrochloride powder in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile) or solvent/anti-solvent mixtures (e.g., ethanol/diethyl ether, methanol/dichloromethane) to the point of saturation.

  • Step 2: Crystallization. Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion techniques. The goal is to allow molecules to order themselves into a crystalline lattice slowly.

  • Step 3: Crystal Selection. Under a polarized light microscope, select a well-formed crystal with sharp edges and uniform extinction. Mount this crystal on a cryo-loop or glass fiber for data collection.[7]

Causality: Slow crystallization is crucial as it provides the thermodynamic minimum energy state, leading to well-ordered crystals. The choice of solvent is critical as it can influence the resulting polymorph and crystal quality.

Data Collection and Processing

Data collection is performed using a modern X-ray diffractometer equipped with a sensitive detector.[8][9]

  • Step 1: Mounting and Cooling. Mount the crystal on the diffractometer's goniometer and cool it to a low temperature (typically 100 K) using a nitrogen or helium cryostream.

    • Rationale: Cooling minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

  • Step 2: Unit Cell Determination. Collect a few initial diffraction images (frames) to determine the crystal's unit cell parameters and Bravais lattice.

  • Step 3: Data Collection Strategy. Based on the crystal system, a strategy is calculated to collect a complete, redundant dataset by rotating the crystal in the X-ray beam. Monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) are used.[8]

  • Step 4: Data Integration and Scaling. The raw diffraction spot intensities are integrated, corrected for experimental factors (like Lorentz and polarization effects), and scaled. This process yields a final reflection file (hkl file).

The workflow for crystallographic data acquisition and processing is illustrated below.

G cluster_exp Experimental Protocol cluster_data Data Processing cluster_structure Structure Solution & Refinement A High-Quality Crystal Selection B Mounting & Cryo-cooling (100 K) A->B C X-ray Exposure & Diffraction B->C D Integrate Spot Intensities C->D E Apply Corrections & Scaling D->E F Generate Reflection File E->F G Solve Phase Problem (Direct Methods) F->G H Build & Refine Atomic Model G->H I Final Validation (CIF) H->I

Caption: Workflow from crystal selection to final structure validation.

Structure Solution and Refinement

This phase translates the diffraction data into a 3D atomic model.

  • Step 1: Space Group Determination. The systematic absences in the reflection data are analyzed to determine the crystal's space group. For a chiral molecule like (S)-3-iodophenylglycinol crystallizing from an achiral solvent, the space group must be chiral (non-centrosymmetric).

  • Step 2: Structure Solution. The "phase problem" is solved using direct methods or Patterson methods. The heavy iodine atom in the structure makes this step particularly straightforward, as its position can be easily located.

  • Step 3: Model Building and Refinement. An initial atomic model is built and refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.

  • Step 4: Validation. The final model's quality is assessed using metrics like the R-factor (R1) and goodness-of-fit (GooF). A final Crystallographic Information File (CIF) is generated.

Results and Discussion: Anticipated Structural Features

Based on the known principles of organic salts and halogenated compounds, we can confidently predict the key structural characteristics of (S)-3-iodophenylglycinol hydrochloride.

Hypothetical Crystallographic Data

The following table summarizes the expected crystallographic parameters for a representative crystal of the title compound.

ParameterExpected Value / TypeSignificance
Chemical Formula C₈H₁₁ClINODefines the contents of the asymmetric unit.
Formula Weight 315.53 g/mol Used to calculate the crystal density.
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell. Orthorhombic is common for such chiral salts.
Space Group Chiral (e.g., P2₁, P2₁2₁2₁)Must be non-centrosymmetric due to the enantiopure nature of the compound.
Temperature 100(2) KLow temperature minimizes thermal motion, improving data precision.
Wavelength (λ) 0.71073 Å (Mo Kα)Standard X-ray source for small molecule crystallography.
Z 4Typical number of molecules per unit cell for this size of molecule.
R1 [I > 2σ(I)] < 0.05A low R-factor indicates a good agreement between the model and the experimental data.
Goodness-of-Fit (S) ~1.0A value close to 1 indicates a good refinement model.
Molecular Structure and Conformation

The asymmetric unit would contain one (S)-3-iodophenylglycinolium cation and one chloride anion. The protonated amine (–NH₃⁺) and the hydroxyl group (–OH) would act as primary hydrogen bond donors. The conformation of the ethylamine side chain relative to the phenyl ring is of key interest and would likely adopt a staggered conformation to minimize steric hindrance.

Supramolecular Assembly: The Interplay of Hydrogen and Halogen Bonds

The crystal packing will be dominated by a robust network of intermolecular interactions. The chloride anion (Cl⁻) is an excellent hydrogen bond acceptor and will be central to the packing motif.

  • Hydrogen Bonding: The ammonium group (–NH₃⁺) is the strongest hydrogen bond donor. It will form three strong hydrogen bonds, likely to three different chloride anions (N–H···Cl). The hydroxyl group will also participate in hydrogen bonding, either to another chloride ion (O–H···Cl) or potentially to the hydroxyl group of a neighboring molecule (O–H···O).[10]

  • Halogen Bonding: The iodine atom on the phenyl ring is a key feature. Due to its electropositive σ-hole, it is expected to act as a halogen bond donor.[3] The most likely halogen bond acceptor is the electron-rich chloride anion, leading to a C–I···Cl interaction. This interaction is highly directional, with an angle close to 180°, and plays a crucial role in organizing the molecules into layers or chains.[1][6]

The synergy between the strong, charge-assisted hydrogen bonds and the weaker, but highly directional, halogen bonds would create a stable and well-defined three-dimensional lattice.

G cation1 (S)-3-Iodophenylglycinolium Cation chloride Chloride Anion (Cl⁻) cation1->chloride N-H···Cl (Strong H-Bond) cation1->chloride O-H···Cl (H-Bond) cation1->chloride C-I···Cl (Halogen Bond) cation2 Adjacent Cation cation1->cation2 π-π Stacking (Possible)

Caption: Expected intermolecular interactions in the crystal lattice.

Conclusion

This technical guide provides a rigorous and authoritative framework for the crystallographic analysis of (S)-3-iodophenylglycinol hydrochloride. By following the detailed experimental protocol, researchers can obtain a high-resolution crystal structure that unambiguously confirms its absolute configuration and molecular conformation. The subsequent analysis of the crystal packing, which is anticipated to be a rich interplay of charge-assisted N–H···Cl hydrogen bonds and directional C–I···Cl halogen bonds, will provide fundamental insights into the solid-state behavior of this important pharmaceutical intermediate. Such structural knowledge is indispensable for rational drug design, polymorphism screening, and the development of robust formulation strategies.

References

  • Gilday, L. C., Robinson, S. W., Barendt, T. A., et al. (2015). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 115(15), 7118–7195. Available at: [Link]

  • Cavallo, G., Metrangolo, P., Pilati, T., et al. (2016). The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. Chemical Society Reviews, 45(8), 2097-2133. Available at: [Link]

  • Desiraju, G. R., Ho, P. S., Kloo, L., et al. (2013). Definition of the Halogen Bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711–1713. Available at: [Link]

  • Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]

  • Brammer, L. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2478-2488. Available at: [Link]

  • Politzer, P., Murray, J. S., & Clark, T. (2010). Halogen bonding: an electrostatically-driven non-covalent interaction. Physical Chemistry Chemical Physics, 12(28), 7748-7757. Available at: [Link]

  • Carleton College, Science Education Resource Center (SERC). (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

  • Bruker. (2020). What is Single Crystal X-ray Diffraction?. YouTube. Available at: [Link]

  • Kaduk, J. A., & Reid, J. W. (2021). Crystal structure of (E)-doxepin hydrochloride, C19H22NOCl. Powder Diffraction, 36(1), 2-8. Available at: [Link]

Sources

Exploratory

The Iodo-Advantage: Mechanism of Action and Synthetic Utility of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol Hydrochloride in Asymmetric Synthesis

Executive Summary In the landscape of modern asymmetric synthesis, the selection of an appropriate chiral auxiliary or ligand precursor is the defining factor in achieving high stereoselectivity. (2S)-2-Amino-2-(3-iodoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern asymmetric synthesis, the selection of an appropriate chiral auxiliary or ligand precursor is the defining factor in achieving high stereoselectivity. (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride (CAS: 2287270-52-2) represents a highly specialized evolution of the classic phenylglycinol scaffold. By combining a stereogenic center bearing an amino alcohol motif with a meta-iodo substituted phenyl ring, this building block serves a dual mandate: it acts as a robust stereodirecting group during asymmetric induction and provides a highly reactive synthetic handle for late-stage functionalization. This whitepaper explores the causality behind its mechanism of action, details self-validating experimental protocols, and demonstrates how the "iodo-advantage" accelerates drug discovery workflows.

Mechanistic Foundations of Asymmetric Induction

The Chiral Auxiliary Paradigm (Oxazolidinone Formation)

Chiral amino alcohols are foundational to the synthesis of oxazolidinone-based chiral auxiliaries . When (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol is cyclized into a 1,3-oxazolidin-2-one and subsequently N-acylated, it becomes a powerful tool for controlling enolate geometry.

The mechanism of action relies on rigid conformational locking. Upon treatment with a Lewis acid (such as TiCl₄) and a tertiary amine base, the N-acyl oxazolidinone forms a highly ordered, chelated Z-enolate. The titanium center coordinates simultaneously to the imide carbonyl and the oxazolidinone carbonyl, locking the enolate into a planar configuration.

Crucially, the bulky 3-iodophenyl group at the C4 position of the oxazolidinone ring projects outward. While iodine has a relatively low A-value (~0.43 kcal/mol), its large van der Waals radius (1.98 Å) and polarizability create a profound steric wall on one face of the enolate. This forces incoming electrophiles (e.g., aldehydes in an Evans aldol reaction) to approach exclusively from the opposite, unhindered face, routinely yielding diastereomeric ratios (dr) exceeding 99:1 .

G A (2S)-2-Amino-2-(3-iodophenyl) -ethan-1-ol HCl B Oxazolidinone Formation (Triphosgene, Base) A->B C Chiral Oxazolidinone Auxiliary B->C D N-Acylation (Acyl Chloride, n-BuLi) C->D E N-Acyl Oxazolidinone D->E F Z-Enolate Formation (TiCl4, DIPEA) E->F G Facial Shielding by 3-Iodophenyl Group F->G H Electrophilic Attack (Aldehyde) G->H I Evans Syn-Aldol Adduct (>99:1 dr) H->I J Auxiliary Cleavage (LiOOH) I->J J->C Auxiliary Recovery K Enantiopure Product J->K

Fig 1: Asymmetric aldol workflow using the 3-iodo-phenylglycinol chiral auxiliary.

The "Iodo-Advantage" in Late-Stage Functionalization

Standard chiral auxiliaries like valinol or unsubstituted phenylglycinol are chemically inert once the asymmetric transformation is complete. The 3-iodo derivative disrupts this limitation. The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions. This allows chemists to perform the asymmetric transformation first (setting the delicate stereocenter) and then diversify the aryl ring via Suzuki-Miyaura, Heck, or Sonogashira couplings to create a massive library of chiral analogs without the risk of racemization .

G A Chiral Scaffold (3-Iodo-phenyl group) B Suzuki-Miyaura (Aryl Boronic Acids) A->B C Sonogashira (Terminal Alkynes) A->C D Heck Reaction (Alkenes) A->D E Aryl-Substituted Chiral Library B->E F Alkyne-Substituted Chiral Library C->F G Alkene-Substituted Chiral Library D->G

Fig 2: Late-stage functionalization of the 3-iodo chiral scaffold via cross-coupling.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow to confirm causality before proceeding to the next step.

Protocol A: Synthesis of the Chiral Oxazolidinone Auxiliary

Causality Note: The starting material is a hydrochloride salt. It must be neutralized to liberate the nucleophilic amine. Triphosgene is utilized instead of phosgene gas to ensure precise stoichiometric control and mitigate the risk of over-reaction or toxic exposure.

  • Neutralization & Setup: Suspend (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol HCl (1.0 eq, 10 mmol) in 50 mL of anhydrous CH₂Cl₂ under an argon atmosphere. Cool the suspension to 0 °C.

  • Base Addition: Add Et₃N (3.0 eq, 30 mmol) dropwise. The solution will become homogeneous as the free base is liberated.

  • Cyclization: Slowly add a solution of triphosgene (0.35 eq, 3.5 mmol) in 10 mL CH₂Cl₂ over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with CH₂Cl₂ (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude product via FT-IR. The disappearance of the broad primary amine/alcohol stretches (~3300 cm⁻¹) and the appearance of a sharp, intense carbamate carbonyl stretch at ~1750 cm⁻¹ confirms successful oxazolidinone ring formation .

Protocol B: Evans Asymmetric Aldol Addition

Causality Note: TiCl₄ is chosen as the Lewis acid because its octahedral coordination geometry perfectly accommodates the bidentate chelation of the N-acyl oxazolidinone, locking the Z-enolate geometry required for high facial selectivity.

  • Enolization Setup: Dissolve the N-acyl oxazolidinone derivative (1.0 eq, 5 mmol) in 25 mL of anhydrous CH₂Cl₂ under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Chelation: Add TiCl₄ (1.1 eq, 5.5 mmol) dropwise. Stir for 5 minutes. The solution will typically turn a deep yellow/orange, indicating complexation.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 6.0 mmol) dropwise. Stir for 30 minutes at -78 °C to ensure complete Z-enolate formation.

  • Self-Validation Checkpoint: Withdraw a 50 µL aliquot and quench it into a vial containing TMSCl and Et₃N in CDCl₃. Analyze via ¹H NMR. A >10:1 ratio of the Z-silyl enol ether to the E-isomer validates that the enolization was successful and stereoselective. Do not proceed if the E-isomer is prominent.

  • Electrophile Addition: Add the desired aldehyde (1.2 eq, 6.0 mmol) dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C over 30 minutes.

  • Quench & Isolation: Quench with half-saturated aqueous NH₄Cl. Extract with CH₂Cl₂, dry, and purify the syn-aldol adduct via silica gel chromatography.

Quantitative Data & Comparative Efficacy

The structural nuances of the chiral auxiliary dictate both the stereochemical outcome and the downstream utility of the synthesized adduct. Table 1 summarizes the comparative advantages of the 3-iodo-phenylglycinol derivative against classic industry standards.

Table 1: Comparative Analysis of Chiral Auxiliaries in Asymmetric Aldol Reactions

Auxiliary PrecursorSteric Directing GroupTypical Diastereomeric Ratio (dr)Late-Stage Diversification Capability
(S)-Valinol Isopropyl95:5None (Aliphatic side chain is inert)
(S)-Phenylglycinol Phenyl98:2Low (Requires harsh electrophilic aromatic substitution)
(S)-2-Amino-2-(3-iodophenyl)ethanol 3-Iodophenyl>99:1 High (Direct Pd-catalyzed cross-coupling at the C-I bond)

Data synthesis indicates that while the steric bulk of the 3-iodophenyl group provides a marginal increase in diastereoselectivity over standard phenylglycinol, its true value lies in transforming a static auxiliary into a dynamic, diversifiable scaffold.

References

  • Asymmetric syntheses of three-membered heterocycles using chiral amide-based ammonium ylides. National Institutes of Health (PMC). Available at:[Link]

  • Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)–H Amination. ACS Catalysis. Available at:[Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. MDPI. Available at:[Link]

Foundational

A Preliminary Investigation of 3-Iodophenylglycinol Derivatives in Drug Discovery: A Technical Guide

Abstract The phenylglycinol scaffold is a privileged structure in medicinal chemistry, recognized for its role in a variety of biologically active compounds.[1][2] This technical guide provides an in-depth overview of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The phenylglycinol scaffold is a privileged structure in medicinal chemistry, recognized for its role in a variety of biologically active compounds.[1][2] This technical guide provides an in-depth overview of the preliminary investigation of a novel class of compounds: 3-iodophenylglycinol derivatives. We will explore the rationale behind their design, methods for their synthesis and characterization, and a comprehensive strategy for their initial biological evaluation as potential therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for key in vitro and in vivo assays. Our focus is to establish a foundational understanding of this chemical series and to provide a robust framework for identifying and validating promising lead candidates for further development.

Introduction: The Phenylglycinol Scaffold as a Privileged Motif

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds."[2] These structures possess the inherent ability to interact with multiple biological targets, offering a versatile starting point for the design of novel therapeutics. The phenylglycinol moiety is a prime example of such a scaffold, with its derivatives demonstrating a wide range of pharmacological activities.[1] The strategic incorporation of a halogen, specifically iodine, at the 3-position of the phenyl ring introduces unique physicochemical properties that can significantly influence a molecule's biological profile. The iodine atom can act as a heavy atom for crystallographic studies, a site for further chemical modification, and can modulate properties such as lipophilicity and metabolic stability, all of which are critical considerations in drug design.

This guide will focus on the preliminary stages of drug discovery for 3-iodophenylglycinol derivatives, outlining a systematic approach to unlock their therapeutic potential.

Synthesis and Characterization of 3-Iodophenylglycinol Derivatives

The journey of drug discovery begins with the synthesis of the target compounds. A general synthetic scheme for 3-iodophenylglycinol derivatives is presented below. The specific choice of reagents and reaction conditions will depend on the desired substitutions on the glycinol side chain and any further modifications to the phenyl ring.

General Synthetic Protocol:

A multi-step synthesis is typically employed, starting from commercially available 3-iodoaniline. The key steps often involve:

  • Diazotization and Sandmeyer Reaction: Conversion of the amino group of 3-iodoaniline to a different functional group, such as a hydroxyl or cyano group, which can then be further elaborated.

  • Introduction of the Glycinol Side Chain: This can be achieved through various methods, including the use of chiral auxiliaries to control stereochemistry, a critical factor for biological activity.

  • Derivatization: Modification of the amino and hydroxyl groups of the glycinol moiety to create a library of diverse compounds.

Characterization:

Rigorous characterization of each synthesized derivative is paramount to ensure purity and confirm its chemical structure. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Preliminary Biological Evaluation: A Tiered Screening Approach

Once a library of 3-iodophenylglycinol derivatives has been synthesized and characterized, the next crucial step is to assess their biological activity. A tiered or cascaded screening approach is an efficient strategy to identify promising candidates from a larger pool of compounds.

Tier 1: High-Throughput In Vitro Screening for Cytotoxicity

The initial screen aims to identify compounds with general cytotoxic activity against a panel of cancer cell lines. This provides a broad overview of the potential anti-cancer effects of the derivatives.

Experimental Workflow: In Vitro Cytotoxicity Screening

cluster_0 Tier 1: Cytotoxicity Screening A Synthesized 3-Iodophenylglycinol Derivatives B Prepare Stock Solutions (e.g., in DMSO) A->B D Treat Cells with Serial Dilutions of Compounds B->D C Seed Cancer Cell Lines in 96-well Plates C->D E Incubate for 48-72 hours D->E F Assess Cell Viability (e.g., MTT, CellTiter-Glo Assay) E->F G Determine IC50 Values F->G H Prioritize 'Hit' Compounds G->H cluster_1 Tier 2: Apoptosis Assays A Select 'Hit' Compounds B Treat Cancer Cells with IC50 Concentrations A->B C Incubate for 24-48 hours B->C D Stain with Annexin V and Propidium Iodide (PI) C->D E Analyze by Flow Cytometry D->E F Quantify Apoptotic vs. Necrotic vs. Live Cells E->F

Figure 2: Workflow for assessing apoptosis induction.

Detailed Protocol: Annexin V/PI Staining for Apoptosis [3][4][5]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the 'hit' compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative. [5] * Early apoptotic cells: Annexin V-positive and PI-negative. [5] * Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. [5] 3.2.2. Cell Cycle Analysis

Many cytotoxic agents function by disrupting the normal progression of the cell cycle, leading to cell death. [6] Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining [7][8]

  • Cell Treatment and Harvesting: Treat cells with the compounds as described for the apoptosis assay. Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight. [7]3. Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. [7]4. Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. [9]This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. Data Presentation: Summary of In Vitro Activity

Compound IDIC50 (µM) on MCF-7% Apoptotic Cells (at IC50)Cell Cycle Arrest Phase
3-IPG-0015.245% (Early & Late)G2/M
3-IPG-00212.815% (Early & Late)No significant arrest
3-IPG-003> 50< 5%No significant arrest
Doxorubicin0.860% (Early & Late)G2/M

Tier 3: Preliminary In Vivo Efficacy Studies

The most promising candidates from the in vitro assays should be advanced to preliminary in vivo studies to assess their efficacy and tolerability in a living organism. Xenograft models are commonly used for this purpose. [10][11][12] Experimental Workflow: Xenograft Tumor Model

cluster_2 Tier 3: In Vivo Xenograft Study A Select Lead Candidate(s) B Implant Human Cancer Cells Subcutaneously in Immunocompromised Mice A->B C Allow Tumors to Establish B->C D Randomize Mice into Treatment Groups (Vehicle, Lead Compound, Positive Control) C->D E Administer Treatment (e.g., i.p., p.o.) for a Defined Period D->E F Monitor Tumor Volume and Body Weight E->F G Sacrifice Mice and Harvest Tumors at Study End F->G H Analyze Tumor Tissue (e.g., Histology, Biomarkers) G->H

Figure 3: Workflow for a preliminary in vivo xenograft study.

Detailed Protocol: Subcutaneous Xenograft Model [11][12]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or NOD/SCID). [11]2. Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Group Randomization: Randomize the mice into treatment groups, ensuring a similar average tumor volume across all groups.

  • Treatment Administration: Administer the lead 3-iodophenylglycinol derivative, a vehicle control, and a positive control (e.g., a standard-of-care chemotherapy agent) according to a predetermined dosing schedule.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., 2-3 times per week). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or after a set duration of treatment.

  • Tissue Analysis: At the end of the study, tumors can be excised, weighed, and processed for further analysis, such as histology to observe cellular changes and biomarker analysis to confirm the mechanism of action.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit preliminary, strategy for the investigation of 3-iodophenylglycinol derivatives in drug discovery. The tiered approach, from broad in vitro screening to more focused mechanistic studies and initial in vivo testing, provides a robust framework for identifying and validating promising lead candidates.

The journey from a "hit" compound to a clinical candidate is long and requires extensive optimization. Future work on promising 3-iodophenylglycinol derivatives will involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of analogues to understand the key structural features required for potent and selective activity.

  • ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the lead compounds.

  • Target Identification and Validation: Elucidating the specific molecular target(s) through which the compounds exert their biological effects.

The preliminary investigation detailed in this guide serves as the critical first step in unlocking the therapeutic potential of this novel chemical class.

References

  • TheraIndx. (n.d.). Xenograft Model for Cancer Drug Discovery. Retrieved from [Link]

  • Pozarowski, P., & Darzynkiewicz, Z. (n.d.). Analysis of Cell Cycle by Flow Cytometry Methods. ResearchGate. Retrieved from [Link]

  • Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery. Retrieved from [Link]

  • SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Gothai, S., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Reaction Biology. (n.d.). Xenograft Mouse Models For Drug Discovery. Retrieved from [Link]

  • Biocompare. (2023, April 18). Methods for Cell Cycle Analysis. Retrieved from [Link]

  • Wang, L., et al. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. ACS Chemical Neuroscience, 8(9), 1956–1965. Retrieved from [Link]

  • Tentler, J. J., et al. (2012). Patient-derived tumour xenografts as models for oncology drug development. Nature Reviews Clinical Oncology, 9(6), 338–350. Retrieved from [Link]

  • Nuvisan. (n.d.). Oncology models - In vivo pharmacology. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 21). The Future of Synthesis: Innovations Driven by (S)-2-Phenylglycinol. Retrieved from [Link]

  • PubMed. (n.d.). In Vitro Assays for Screening Small Molecules. Retrieved from [Link]

  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • Frontiers in Pharmacology. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

  • ASH Publications. (2019, November 13). Anticancer Activity of a Highly Potent Small Molecule Tubulin Polymerization Inhibitor, AB8939. Retrieved from [Link]

  • PubMed. (n.d.). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Retrieved from [Link]

  • PubMed. (2018, August 7). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. Retrieved from [Link]

  • LASSBIO - UFRJ. (n.d.). Privileged Scaffolds in Medicinal Chemistry: An Introduction. Retrieved from [Link]

  • Chemical Society Reviews. (2011, August 12). New and unusual scaffolds in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (2011, August). New and Unusual Scaffolds in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2019, September 2). Design, Synthesis, and Pharmacological Evaluation of Novel Quinolone Aryl Sulfonamide Derivatives as Potent GPR55 Antagonists. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis and pharmacological screening of some novel chalconyl derivatives of substituted phenyl semicarbazide. Retrieved from [Link]

  • MDPI. (2022, August 12). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Retrieved from [Link]

  • ResearchGate. (2023, January 5). Recent advances in the synthesis and biological activities of 3-aminoalkyl/3-amidoalkyl-4-hydroxycoumarin derivatives. Retrieved from [Link]

  • PubMed. (2024, September 12). Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Oligo(ethylene glycol) Derivatives. Retrieved from [Link]

  • PubMed. (2018, May 1). Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors. Retrieved from [Link]

  • ResearchGate. (2021, November 30). Phloroglucinol derivatives as anti-tumor agents: synthesis, biological activity evaluation and molecular docking studies. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Suzuki-Miyaura Cross-Coupling of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group toleran...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] This document provides a detailed protocol and in-depth technical guidance for the Suzuki-Miyaura cross-coupling of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride, a substrate of interest in medicinal chemistry due to its chiral amino alcohol moiety.

The presence of both a free amine and a hydroxyl group on the substrate requires careful consideration of reaction conditions to avoid potential side reactions and catalyst inhibition. This guide will delve into the critical parameters, from the choice of catalyst and base to the solvent system and reaction temperature, to ensure a successful and high-yielding coupling.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol, forming a Pd(II) intermediate.[4][5]

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species.[4][5][6]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4][5]

dot graph Suzuki_Miyaura_Catalytic_Cycle { layout=circo; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)Ln-I", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Diaryl [label="Ar-Pd(II)Ln-R", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Ar-I"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation [label="R-B(OR)2\nBase"]; Transmetalation -> PdII_Diaryl; PdII_Diaryl -> RedElim; RedElim -> Pd0 [label="Ar-R"]; } caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters and Reagent Selection

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of several key components. For a substrate like (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol, which possesses potentially coordinating functional groups, these choices are particularly crucial.

Palladium Catalyst System

The choice of palladium source and ligand is paramount for achieving high catalytic activity and stability. While simple palladium salts like Pd(OAc)₂ can be used, they require in-situ reduction to the active Pd(0) species.[7] Pre-formed Pd(0) catalysts such as Pd(PPh₃)₄ or more advanced Buchwald-type precatalysts often provide more reliable results.[7]

Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For aryl iodides, a variety of phosphine ligands can be effective. However, for challenging substrates, electron-rich and bulky ligands are often preferred as they promote the oxidative addition and reductive elimination steps.[8][9][10]

Catalyst SystemLigand TypeKey Advantages
Pd(OAc)₂ / SPhosBuchwald LigandHigh activity, good for sterically hindered substrates.[10]
Pd(dppf)Cl₂Ferrocenyl phosphineRobust and versatile, good for a wide range of substrates.
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)A classic, readily available Pd(0) source.
The Role of the Base

The base plays a critical role in the transmetalation step, activating the boronic acid to form a more nucleophilic borate species.[6][11][12] The choice of base can significantly impact the reaction rate and yield. For substrates with amine functionalities, a non-nucleophilic, moderately strong base is often preferred to avoid undesired side reactions.

Commonly Used Bases:

  • Potassium Carbonate (K₂CO₃): A widely used, cost-effective base.

  • Potassium Phosphate (K₃PO₄): Often effective in anhydrous conditions and can be beneficial for challenging couplings.[10]

  • Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when others fail.

The free amine in the substrate can potentially act as a base or coordinate to the palladium center, which could inhibit the catalytic cycle. The use of the hydrochloride salt of the amine helps to mitigate this by protonating the amine, rendering it less nucleophilic and less likely to interfere with the catalyst.

Boronic Acid/Ester

A wide variety of aryl and heteroaryl boronic acids and their corresponding pinacol esters are commercially available or can be readily synthesized. Boronic esters often exhibit greater stability and are less prone to protodeboronation, a common side reaction.[4]

Solvent System

The choice of solvent is crucial for ensuring the solubility of all reaction components and for facilitating the reaction. A mixture of an organic solvent and water is often employed, as water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.

Recommended Solvent Systems:

  • Dioxane/Water: A common and effective solvent mixture.

  • Toluene/Water: Another widely used biphasic system. Vigorous stirring is essential.

  • DMF or THF with water: Polar aprotic solvents can also be effective.

Thoroughly degassing the solvent and reaction mixture is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and the formation of homocoupled byproducts.[7]

Experimental Protocol

This protocol provides a general guideline for the Suzuki-Miyaura cross-coupling of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride with a generic arylboronic acid. Optimization may be required for specific boronic acids.

dot graph Experimental_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Combine Reactants:\nAryl Iodide\nBoronic Acid\nBase", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Add Degassed\nSolvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Degas [label="Degas Mixture\n(Ar sparge)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Add Pd Catalyst\n& Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat to Reaction\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor Reaction\n(TLC/LC-MS)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Characterize\nProduct", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reagents; Reagents -> Solvent; Solvent -> Degas; Degas -> Catalyst; Catalyst -> Heat; Heat -> Monitor; Monitor -> Workup [label="Complete"]; Monitor -> Heat [label="Incomplete"]; Workup -> Purify; Purify -> End; } caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Materials and Reagents
  • (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 3 equivalents)

  • Solvent (e.g., Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Inert gas (Argon or Nitrogen)

Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (3 equivalents).

  • Solvent Addition and Degassing: Add the degassed solvent mixture (dioxane/water, 4:1). Degas the resulting suspension by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and the ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient degassing, wrong base or solvent.Use a fresh catalyst, ensure thorough degassing, screen different bases and solvents.[7]
Protodeboronation of Boronic Acid Presence of excess water, prolonged reaction time at high temperature.Use a boronic ester, minimize water content if possible, or use milder conditions.
Homocoupling of Boronic Acid Presence of oxygen, use of a Pd(II) precatalyst without efficient reduction.Ensure rigorous degassing, consider using a Pd(0) source.[1]
Dehalogenation of Aryl Iodide Presence of a hydride source (e.g., from solvent or base).Use a different solvent or base.

Conclusion

The Suzuki-Miyaura cross-coupling of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride is a powerful method for the synthesis of complex, chiral molecules. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous experimental technique, particularly with respect to degassing, high yields of the desired products can be achieved. The protocol and insights provided herein serve as a comprehensive guide for researchers in the field of synthetic and medicinal chemistry.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 124(47), 13662–13663. [Link]

  • Pérez-Temprano, M. H., & Espinet, P. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. In The Suzuki-Miyaura Cross-Coupling Reaction (pp. 1-32). Wiley-VCH. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(24), 7439-7447. [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [YouTube video]. [Link]

  • Garg, N. K., et al. (2016). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. ACS Catalysis, 7(1), 136-140. [Link]

  • Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Sahu, A., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5218-5246. [Link]

  • Braga, A. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(24), 7439-7447. [Link]

  • Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Leonori, D., & Aggarwal, V. K. (2017). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 139(2), 825-828. [Link]

  • Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]

  • Kumar, S., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 868516. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions. RSC Advances, 10(73), 44927-44936. [Link]

  • Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Kunz, S., et al. (2022). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis, 12(7), 4049-4060. [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]

  • Friščić, T., & James, S. L. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science, 10(29), 7013-7019. [Link]

Sources

Application

Application Notes and Protocols for (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol Hydrochloride as a Chiral Ligand

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Promise of Chiral Amino Alcohols in Asymmetric Synthesis Chiral β-amino alcohols are a p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral β-amino alcohols are a privileged class of ligands in asymmetric catalysis, prized for their synthetic accessibility, modularity, and effectiveness in a wide array of stereoselective transformations. Their utility stems from the bifunctional nature of the amino and hydroxyl groups, which can coordinate to metal centers or interact with substrates through hydrogen bonding, thereby creating a well-defined chiral environment to direct the stereochemical outcome of a reaction. This guide focuses on the applications of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride, a member of this important class of ligands. While direct literature on the catalytic applications of this specific iodo-substituted ligand is not extensively available, its structural similarity to well-studied analogs, such as (2S)-2-amino-2-phenylethanol and its bromo-substituted counterpart, allows for the development of robust application protocols based on established methodologies.

This document provides detailed application notes and protocols for two key transformations where (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride is expected to excel as a chiral ligand: the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones. The protocols and performance data are based on closely related and well-documented chiral amino alcohol ligands, providing a strong foundation for researchers to successfully employ the target ligand in their synthetic endeavors.

Part 1: Synthesis of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol Hydrochloride

A plausible synthetic route to (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride starts from the corresponding styrene oxide. This method involves the regioselective ring-opening of the epoxide with an azide source, followed by reduction of the azide to the primary amine.

Protocol 1: Synthesis of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol

This two-step procedure is adapted from established methods for the synthesis of similar 2-amino-2-arylethanols.[1]

Step 1: Synthesis of (R)-2-Azido-2-(3-iodophenyl)ethanol

  • To a stirred suspension of (S)-2-(3-iodophenyl)oxirane (1.0 eq) in a 1:1 mixture of water and tert-butanol, add sodium azide (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azido alcohol.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-2-azido-2-(3-iodophenyl)ethanol.

Step 2: Synthesis of (2S)-2-Amino-2-(3-iodophenyl)ethan-1-ol

  • Dissolve the purified (R)-2-azido-2-(3-iodophenyl)ethanol (1.0 eq) in methanol.

  • Add a catalytic amount of palladium on charcoal (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol in a minimal amount of diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in diethyl ether (2 M) or a stream of anhydrous HCl gas until precipitation is complete.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride.

Part 2: Application in Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction to produce chiral secondary alcohols. Chiral β-amino alcohols are highly effective catalysts for this transformation. The ligand forms a chiral complex with the diethylzinc, which then delivers the ethyl group to one enantiotopic face of the aldehyde.

Mechanism of Catalysis

The proposed catalytic cycle involves the formation of a dinuclear zinc complex. The chiral amino alcohol displaces an ethyl group from diethylzinc to form a zinc alkoxide. This species then coordinates with another molecule of diethylzinc and the aldehyde. The ethyl transfer proceeds through a six-membered chair-like transition state, where the stereochemistry is dictated by the chiral ligand.

G Ligand (S)-Ligand-OH Catalyst [(S)-Ligand-O-ZnEt]n Ligand->Catalyst + Et2Zn - EtH Et2Zn1 Et2Zn Intermediate Catalyst-RCHO Complex Catalyst->Intermediate + RCHO Aldehyde RCHO Product (R)-RCH(Et)OH Intermediate->Product + Et2Zn - Catalyst Product->Product ZnEt2_2 Et2Zn

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Comparative Performance of Analogous Ligands

The performance of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride is anticipated to be comparable to or potentially enhanced relative to its non-iodinated and bromo-substituted analogs due to electronic and steric effects. The electron-withdrawing nature of the iodine atom may influence the Lewis acidity of the zinc center, while its steric bulk can enhance facial discrimination of the aldehyde.

LigandSubstrateYield (%)Enantiomeric Excess (ee, %)Product Configuration
(S)-2-Amino-2-phenylethanolBenzaldehyde>9592(S)
(S)-2-Amino-2-(3-bromophenyl)ethan-1-olBenzaldehyde(Predicted) ~95(Predicted) >92(S)
(S)-2-Amino-2-(3-iodophenyl)ethan-1-ol Benzaldehyde (Predicted) >95 (Predicted) >92 (S)

Note: The data for the bromo- and iodo-substituted ligands are predicted based on the performance of structurally similar ligands and the expected electronic and steric effects of the halogen substituents.

Protocol 2: Enantioselective Ethylation of Benzaldehyde

This protocol is a general procedure that can be adapted for various aromatic and aliphatic aldehydes.

Materials:

  • (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL).

  • Add diethylzinc (0.02 mmol, 20 µL of a 1.0 M solution in hexanes) dropwise to the suspension to neutralize the hydrochloride and form the free amino alcohol in situ. Stir for 15 minutes at room temperature.

  • Reaction Setup: Cool the catalyst solution to 0 °C in an ice bath.

  • Add benzaldehyde (1.0 mmol) to the solution.

  • Slowly add diethylzinc (1.2 mmol, 1.2 mL of a 1.0 M solution in hexanes) dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction by the slow addition of 1 M HCl (5 mL).

  • Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (10 mL) and brine (10 mL), and dry over anhydrous magnesium sulfate.

  • Purification and Analysis: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral alcohol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Part 3: Application in Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of prochiral ketones to chiral secondary alcohols, using a hydrogen donor such as isopropanol or formic acid. Chiral β-amino alcohols, in combination with a ruthenium or rhodium precursor, form highly active and enantioselective catalysts for this transformation.

Mechanism of Catalysis

The active catalyst is a 16-electron metal-hydride species. The reaction is believed to proceed through a six-membered pericyclic transition state involving the metal center, the hydride, the amino group of the ligand, and the carbonyl group of the ketone. The concerted transfer of a hydride from the metal and a proton from the protonated amine to the ketone leads to the formation of the chiral alcohol.

G Precatalyst [Ru(p-cymene)Cl2]2 + (S)-Ligand-OH Active_Catalyst Ru-H Catalyst Precatalyst->Active_Catalyst + Base Acetone Acetone Active_Catalyst->Acetone - H2 Transition_State [Ru-H---O=C---H-N-Ligand]‡ Active_Catalyst->Transition_State + Ketone Ketone R-CO-R' iPrOH i-PrOH iPrOH->Active_Catalyst H-source Product (R)-RCH(OH)R' Product->Product Transition_State->Product - Ru-Catalyst

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation of a ketone.

Comparative Performance of Analogous Ligands

The electronic properties of the aryl substituent on the amino alcohol ligand can influence the catalytic activity and enantioselectivity. The iodo substituent is expected to modulate the electronic environment of the catalytic center, potentially leading to improved performance.

LigandSubstrateYield (%)Enantiomeric Excess (ee, %)Product Configuration
(1R,2S)-(+)-cis-1-Amino-2-indanolAcetophenone7091(S)[2]
(R)-PhenylglycinolAcetophenone9523(S)[2]
(S)-2-Amino-2-(3-iodophenyl)ethan-1-ol Acetophenone (Predicted) High (Predicted) High (R)

Note: The data for (S)-2-Amino-2-(3-iodophenyl)ethan-1-ol is a prediction based on the performance of similar ligands. The configuration of the product is predicted based on established models for this class of ligands.

Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol provides a general method for the ATH of aryl ketones.

Materials:

  • (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride

  • [RuCl₂(p-cymene)]₂

  • Potassium hydroxide (KOH)

  • Anhydrous isopropanol

  • Acetophenone

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.0025 mmol) and (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride (0.0055 mmol) in anhydrous isopropanol (5 mL).

  • Add a solution of KOH (0.025 mmol) in isopropanol (1 mL).

  • Stir the mixture at room temperature for 15 minutes to form the active catalyst.

  • Reaction: Add acetophenone (1.0 mmol) to the catalyst solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC. The reaction is typically complete within 1-24 hours.

  • Workup: Quench the reaction by adding a few drops of water.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and filter through a short plug of silica gel to remove the catalyst.

  • Purification and Analysis: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) if necessary.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Conclusion

(2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride is a promising chiral ligand for asymmetric catalysis. Based on the well-established reactivity of its structural analogs, it is expected to be highly effective in key transformations such as the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones. The protocols provided in this guide offer a solid starting point for researchers to explore the full potential of this ligand in their synthetic endeavors. The presence of the iodine atom offers opportunities for further functionalization, potentially leading to the development of novel catalysts with unique properties.

References

  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757–824.
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.
  • Wills, M., & Palmer, M. J. (1999). Recent developments in the catalytic asymmetric reduction of ketones and imines. Tetrahedron: Asymmetry, 10(11), 2045-2069.
  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833–856.
  • Everett, R. J., & Wills, M. (2001). Recent Developments in the Area of Asymmetric Transfer Hydrogenation. Molecules, 6(12), 4-27. [Link]

  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.
  • Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4028–4036.
  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
  • Palmer, M. J., Walsgrove, T., & Wills, M. (2000). (1R,2S)-(+)-cis-1-Amino-2-indanol: An effective ligand for asymmetric catalysis of transfer hydrogenation of ketones. The Journal of Organic Chemistry, 65(17), 5340-5342.
  • Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Ring Opening of Epoxides. Topics in Organometallic Chemistry, 6, 123-152.
  • Sharpless, K. B., & Amberg, W. (1991). The osmium-catalyzed aminohydroxylation of olefins. Journal of the American Chemical Society, 113(16), 6270-6272.
  • Gotor, V., & Gotor-Fernández, V. (2008). Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regioselective enzymatic resolution of racemic epoxides. Tetrahedron: Asymmetry, 19(1), 1-13.
  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Catalytic asymmetric addition of dialkylzincs to aldehydes. Journal of the American Chemical Society, 108(20), 6071–6072.
  • Casey, C. P. (2006). A new mechanism for asymmetric transfer hydrogenation.
  • Haack, K.-J., Hashiguchi, S., Fujii, A., Ikariya, T., & Noyori, R. (1997). The Catalyst Precursor, Catalyst, and Intermediates in the RuII-Promoted Asymmetric Transfer Hydrogenation of Ketones. Angewandte Chemie International Edition in English, 36(3), 285-288.

Sources

Method

Application Note: Step-by-Step Synthesis of Chiral Oxazolines from (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol Hydrochloride

Executive Summary In modern synthetic organic chemistry and drug development, chiral oxazolines are indispensable. They function as robust protecting groups, directing auxiliaries, and privileged ligands (e.g., in BOX an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern synthetic organic chemistry and drug development, chiral oxazolines are indispensable. They function as robust protecting groups, directing auxiliaries, and privileged ligands (e.g., in BOX and PyBOX systems) for transition-metal catalysis[1],[2]. The substrate (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride is a highly strategic starting material. The incorporation of the 3-iodophenyl moiety provides a versatile, orthogonal synthetic handle for late-stage functionalization via cross-coupling (e.g., Suzuki, Sonogashira), making the resulting oxazoline a high-value chiral building block.

As a Senior Application Scientist, I have designed this protocol to prioritize absolute stereochemical fidelity and operational reliability.

Mechanistic Rationale & Strategy

Direct one-step condensation of amino alcohols with carboxylic acids typically requires highly acidic conditions and elevated temperatures, which frequently compromise the stereochemical integrity of the chiral center[2]. To circumvent this, we employ a mild, two-stage sequence.

First, the amine hydrochloride is free-based in situ and acylated to form a β -hydroxy amide. Second, cyclodehydration is achieved using Diethylaminosulfur trifluoride (DAST) at cryogenic temperatures. As established by , DAST rapidly converts the hydroxyl group into a highly reactive aminosulfur ether intermediate. This excellent leaving group triggers an immediate intramolecular nucleophilic attack by the amide oxygen[3]. Because the bond-breaking and bond-forming events occur away from the chiral center (C4 of the resulting oxazoline), this pathway ensures absolute retention of the (2S) stereocenter.

Mechanism Amide β-Hydroxy Amide Substrate DAST DAST Activation (-78 °C) Amide->DAST Fluoro O-SF2NEt2 Intermediate (Activated Leaving Group) DAST->Fluoro Cyclo Intramolecular Attack by Amide Oxygen Fluoro->Cyclo - HF, - Et2NSOF Oxazoline (4S)-Chiral Oxazoline Product Cyclo->Oxazoline

Mechanistic pathway of DAST-mediated cyclodehydration.
Quantitative Benchmarking

To justify the selection of DAST, the following table summarizes the performance of various cyclodehydration reagents for the synthesis of (4S)-4-(3-iodophenyl)-2-phenyl-4,5-dihydrooxazole.

Table 1: Reagent Benchmarking for Cyclodehydration of β -Hydroxy Amides

Reagent SystemTemp / TimeConversionIsolated YieldEnantiomeric Excess (ee)Mechanistic Advantage / Disadvantage
DAST (1.1 eq) -78 °C, 2 h>95%88%>99%Advantage: Mild, strict stereoretention[3].
Deoxo-Fluor (1.1 eq) -20 °C, 2 h>95%89%>99%Advantage: Higher thermal stability than DAST[3].
MsCl / Et₃N 0 °C to RT, 12 h85%74%96%Disadvantage: Longer reaction time, slight epimerization risk.
Burgess Reagent THF Reflux, 6 h90%81%98%Advantage: Neutral conditions, good for labile substrates[4].
Experimental Workflow

Workflow A Amino Alcohol HCl (Starting Material) B Free-Basing (Et3N) A->B C N-Acylation (PhCOCl) B->C D β-Hydroxy Amide (Intermediate) C->D E Cyclodehydration (DAST) D->E F Chiral Oxazoline (Target) E->F

Step-by-step experimental workflow for chiral oxazoline synthesis.
Step-by-Step Protocols
Phase 1: N-Acylation of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol HCl
  • Objective: Convert the amine hydrochloride salt to a stable β -hydroxy amide intermediate.

  • Causality & Design Rationale: The starting material is supplied as a hydrochloride salt to prevent premature oxidation and maintain crystalline stability. Triethylamine ( Et3​N ) is utilized in a precise 2.5-fold molar excess: 1.0 eq neutralizes the HCl salt to liberate the free amine, 1.0 eq acts as an acid scavenger for the HCl generated during the reaction with benzoyl chloride, and 0.5 eq serves as a basic buffer to drive the reaction to completion.

Procedure:

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride (10.0 mmol, 2.99 g).

  • Suspend the salt in anhydrous Dichloromethane (DCM, 50 mL) under an argon atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add Triethylamine (25.0 mmol, 3.48 mL) dropwise over 5 minutes. (Visual Cue: The suspension will gradually clear as the free base dissolves).

  • Add Benzoyl chloride (10.5 mmol, 1.22 mL) dropwise over 10 minutes to prevent localized exothermic spikes.

  • Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20-25 °C) for an additional 3 hours.

In-Process Validation (Self-Validating System):

  • TLC Monitoring: Elute with Hexanes/EtOAc (1:1). The starting amine remains at the baseline (ninhydrin positive), while the β -hydroxy amide product migrates to Rf​≈0.4 (UV active).

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3​ (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Expected Yield: ~92% (White solid).

Phase 2: DAST-Mediated Cyclodehydration
  • Objective: Stereospecific ring closure to form (4S)-4-(3-iodophenyl)-2-phenyl-4,5-dihydrooxazole.

  • Causality & Design Rationale: DAST is highly reactive and moisture-sensitive. The reaction must be performed at -78 °C to prevent elimination by-products (e.g., styrene derivatives) and to suppress any potential racemization pathways. Quenching with solid K2​CO3​ prior to warming neutralizes the generated HF, preventing acid-catalyzed ring-opening of the newly formed oxazoline[3].

Procedure:

  • Dissolve the β -hydroxy amide intermediate (5.0 mmol) in anhydrous DCM (25 mL) in a flame-dried Schlenk flask under argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (5.5 mmol, 0.73 mL) dropwise via a gas-tight syringe. (Caution: DAST reacts violently with moisture; strict anhydrous conditions are mandatory).

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Critical Quench Step: While still at -78 °C, add solid anhydrous K2​CO3​ (15.0 mmol, 2.07 g) directly to the flask.

  • Allow the mixture to warm to room temperature, then partition with saturated aqueous NaHCO3​ (20 mL).

  • Extract with DCM (2 x 15 mL), wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

In-Process Validation (Self-Validating System):

  • TLC Monitoring: Elute with Hexanes/EtOAc (7:3). The oxazoline product ( Rf​≈0.6 ) is significantly less polar than the β -hydroxy amide ( Rf​≈0.2 ).

  • NMR Confirmation: 1H NMR ( CDCl3​ ) will definitively prove cyclization by the disappearance of the broad -OH and -NH signals. Furthermore, the oxazoline ring protons will appear as a characteristic ABX spin system (two diastereotopic CH2​ protons and one chiral CH proton) between 4.0 and 5.5 ppm.

References
  • Title: Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides Source: MDPI (Molecules / Asian J. Org. Chem.) URL: [Link]

  • Title: Synthesis of 2-Oxazolines and Related N-Containing Heterocycles Using [Et2NSF2]BF4 as a Cyclodehydration Agent Source: ResearchGate URL: [Link]

Sources

Application

Application Notes &amp; Protocols: (S)-3-Iodophenylglycinol HCl as a Strategic Building Block for Pharmaceutical Intermediate Synthesis

Introduction: The Strategic Value of Chiral Scaffolds In modern drug discovery and development, the synthesis of enantiomerically pure compounds is paramount. Chiral amines and their derivatives are foundational motifs i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Chiral Scaffolds

In modern drug discovery and development, the synthesis of enantiomerically pure compounds is paramount. Chiral amines and their derivatives are foundational motifs in a vast number of pharmaceuticals, with estimates suggesting they are present in over 40% of commercial drugs.[1] The specific stereochemistry of these molecules is often critical for therapeutic efficacy and safety, as different enantiomers can exhibit vastly different biological activities. Consequently, the development of robust and versatile chiral building blocks is a cornerstone of medicinal chemistry.

(S)-3-Iodophenylglycinol hydrochloride is a premier example of such a building block. Its structure is endowed with three key functional handles, each offering a distinct avenue for molecular elaboration:

  • A defined stereocenter ((S)-configuration): This provides a fixed chiral core, allowing for the synthesis of enantiopure downstream compounds.

  • A primary amino alcohol: This versatile moiety can be readily modified through N-acylation, alkylation, or oxidation of the alcohol, enabling the construction of diverse pharmacophores.

  • An iodo-substituted aromatic ring: The carbon-iodine bond is an exceptionally reactive handle for palladium-catalyzed cross-coupling reactions, serving as a linchpin for the strategic assembly of complex molecular architectures.[2][3]

This guide provides an in-depth exploration of the synthetic utility of (S)-3-Iodophenylglycinol HCl, focusing on its application in palladium-catalyzed C-C and C-N bond-forming reactions. We present detailed protocols, mechanistic insights, and workflow visualizations to empower researchers in the synthesis of novel pharmaceutical intermediates.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true power of (S)-3-iodophenylglycinol HCl as a synthetic intermediate is unlocked through palladium-catalyzed cross-coupling. The high reactivity of the aryl iodide bond (Ar-I > Ar-Br > Ar-Cl) allows these reactions to proceed under relatively mild conditions with excellent functional group tolerance.[3] This section details the principles and protocols for three of the most impactful transformations: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[4]

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

Reaction Principle: The Suzuki-Miyaura reaction is a robust method for forming a carbon-carbon bond between an organohalide and an organoboron compound.[2][5] The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2]

Application in Drug Discovery: This reaction is a cornerstone of medicinal chemistry for synthesizing biaryl and heteroaryl-aryl structures, which are privileged motifs in many biologically active molecules, from anti-inflammatory agents to kinase inhibitors.[2][3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (S)-3-iodophenylglycinol HCl (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.1-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst. Two common systems are:

    • Pre-catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

    • In-situ generation: Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%) with a suitable phosphine ligand such as SPhos or XPhos (1.1-1.2 eq. relative to Pd).

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O, typically in a 4:1 to 10:1 ratio) is common. The solvent should be thoroughly sparged with an inert gas for 15-30 minutes prior to use. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Data Presentation: Representative Suzuki-Miyaura Reaction Parameters

ParameterConditionRationale & Causality
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂/LigandPd(0) is the active catalytic species. Pd(OAc)₂ requires a ligand for stability and reactivity.
Ligand SPhos, XPhos, PPh₃Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination steps.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for the transmetalation step by forming a more nucleophilic boronate complex.[5]
Solvent Dioxane/H₂O, Toluene/H₂OThe aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
Temperature 80 - 110 °CProvides the necessary activation energy for the catalytic cycle, particularly the oxidative addition step.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_purification 3. Isolation & Purification Start (S)-3-Iodophenylglycinol HCl + Ar-B(OH)₂ + Base Solvent Add Degassed Solvent (e.g., Dioxane/H₂O) Start->Solvent Catalyst Pd Catalyst + Ligand Catalyst->Solvent Heat Heat (80-110 °C) under Inert Gas Solvent->Heat Workup Aqueous Work-up & Extraction Heat->Workup Chromatography Column Chromatography Workup->Chromatography Product Final Biaryl Product Chromatography->Product

Caption: General workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Functionality

Reaction Principle: The Sonogashira reaction creates a C(sp²)–C(sp) bond by coupling an aryl halide with a terminal alkyne.[6][7] It uniquely employs a dual catalytic system: a palladium complex to facilitate the main cross-coupling cycle and a copper(I) salt (typically CuI) to act as a co-catalyst, which generates a copper(I) acetylide intermediate that accelerates the transmetalation step.[6][7]

Application in Drug Discovery: This reaction is invaluable for incorporating rigid alkynyl linkers into molecules, which can serve as handles for further derivatization (e.g., via "click chemistry") or act as key structural elements in the final active pharmaceutical ingredient (API).[6][8][9]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reagent Preparation: To a Schlenk flask under an inert atmosphere, add (S)-3-iodophenylglycinol HCl (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%), and the copper co-catalyst (e.g., CuI) (1-10 mol%).

  • Solvent and Base: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a liquid amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA)) (2.0-5.0 eq.). The amine serves as both the base and, often, a co-solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid. Monitor progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove the copper catalyst, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude material by column chromatography on silica gel to obtain the pure alkynyl-substituted product.

Data Presentation: Representative Sonogashira Reaction Parameters

ParameterConditionRationale & Causality
Palladium Catalyst PdCl₂(PPh₃)₂Efficiently catalyzes the oxidative addition of the aryl iodide.
Copper Co-catalyst CuIForms a copper acetylide in-situ, which undergoes rapid transmetalation with the Pd(II) complex.[6]
Base Et₃N, DIPADeprotonates the terminal alkyne and neutralizes the HI generated during the reaction.
Solvent THF, DMFAprotic solvents that effectively dissolve the reactants and catalysts.
Temperature 25 - 60 °CThe reaction is often facile and can proceed at or near room temperature, preserving sensitive functional groups.[6]

Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep 1. Setup cluster_reaction 2. Reaction cluster_purification 3. Isolation Start (S)-3-Iodophenylglycinol HCl Solvent Add Solvent (THF) + Amine Base (Et₃N) Start->Solvent Catalysts PdCl₂(PPh₃)₂ + CuI Catalysts->Solvent Alkyne Add Terminal Alkyne (R-C≡CH) Solvent->Alkyne Stir Stir at RT - 60 °C Alkyne->Stir Workup Quench & Extract (Wash with NH₄Cl) Stir->Workup Chromatography Column Chromatography Workup->Chromatography Product Final Alkynyl Product Chromatography->Product

Caption: General workflow for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

Reaction Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[10][11] The reaction requires a strong, non-nucleophilic base and specialized, bulky electron-rich phosphine ligands that promote the difficult reductive elimination step to form the C-N bond.[10][12]

Application in Drug Discovery: This method has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals. It allows for the direct coupling of amines to the aromatic core, bypassing harsher, classical methods like nucleophilic aromatic substitution.[10][13]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Inert Atmosphere Setup: This reaction is highly sensitive to air and moisture. All steps must be performed in a glovebox or using rigorous Schlenk line techniques.

  • Reagent Loading: In an oven-dried vial or flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle pre-catalyst) (1-5 mol%), the phosphine ligand (e.g., XPhos, RuPhos) (1.1-2.2 eq. relative to Pd), and the strong base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS)) (1.2-2.0 eq.).

  • Substrate Addition: Add (S)-3-iodophenylglycinol HCl (1.0 eq.) and the amine coupling partner (1.1-1.5 eq.).

  • Solvent Addition: Add anhydrous, degassed aprotic solvent (e.g., Toluene, Dioxane, or tert-Amyl alcohol).

  • Reaction: Seal the vessel tightly and heat to the required temperature (typically 90-120 °C) with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is purified by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Reaction Parameters

ParameterConditionRationale & Causality
Palladium Source Pd₂(dba)₃, Palladacycle Pre-catalystsPre-catalysts are often used for their stability and reliable generation of the active Pd(0) species in situ.[12]
Ligand XPhos, RuPhos, BrettPhosBulky biaryl monophosphine ligands are essential for promoting the reductive elimination of the C-N bond, which is often the rate-limiting step.[12]
Base NaOtBu, LHMDS, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine without competing as a nucleophile.[12]
Solvent Toluene, Dioxane, t-AmOHAprotic, non-coordinating solvents are preferred to avoid interference with the catalyst.[12]
Temperature 90 - 120 °CHigher temperatures are generally needed to overcome the activation barrier for C-N bond formation.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Workflow cluster_prep 1. Inert Setup (Glovebox) cluster_reaction 2. Reaction cluster_purification 3. Isolation Catalyst Pd Pre-catalyst + Ligand + Base Solvent Add Anhydrous Solvent (e.g., Toluene) Catalyst->Solvent Substrates (S)-3-Iodophenylglycinol HCl + Amine (R₂NH) Substrates->Solvent Heat Seal & Heat (90-120 °C) Solvent->Heat Workup Quench & Aqueous Work-up Heat->Workup Chromatography Column Chromatography Workup->Chromatography Product Final N-Aryl Product Chromatography->Product

Caption: General workflow for the Buchwald-Hartwig amination.

Further Synthetic Transformations: Modifying the Chiral Core

Beyond cross-coupling, the amino alcohol moiety of the resulting products provides further opportunities for diversification.

  • N-Protection: The primary amine can be readily protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate. This is often a necessary step to prevent side reactions during subsequent manipulations or to modulate the compound's physicochemical properties. A standard protocol involves treating the amine with di-tert-butyl dicarbonate (Boc₂O) and a mild base like triethylamine in a solvent such as dichloromethane (DCM).

  • Oxidation of the Alcohol: The primary alcohol can be selectively oxidized to an aldehyde (e.g., using Dess-Martin periodinane) or a carboxylic acid (e.g., using Jones oxidation or TEMPO-mediated oxidation). This transforms the phenylglycinol scaffold into valuable chiral phenylglycinal or phenylglycine derivatives, respectively, which are themselves important intermediates in peptide and natural product synthesis.

Conclusion

(S)-3-Iodophenylglycinol HCl is a high-value, multifunctional building block for the synthesis of complex pharmaceutical intermediates. Its chiral integrity, coupled with the versatile reactivity of the aryl iodide in palladium-catalyzed cross-coupling reactions, provides a powerful platform for rapid lead generation and optimization in drug discovery programs. The protocols and principles outlined in this guide demonstrate its broad applicability in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling the efficient construction of diverse and novel molecular architectures.

References

  • Vertex AI Search. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry.
  • Kelly, P. P., & Tundel, R. E. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC.
  • ACS Catalysis. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications.
  • MDPI. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
  • DIAL@UCLouvain. (2023). Continuous flow-mode synthesis of (chiral) amines with transaminase.
  • ACS Catalysis. (2024). Photochemical Asymmetric Palladium-Catalyzed Allylation Reaction: Expeditious Entry to Chiral 1,2-Amino Alcohols and 1,2-Diamines.
  • PMC. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones.
  • Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • EliScholar. (n.d.). Palladium-catalyzed Cross-coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • ResearchGate. (2020). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubMed. (2003). Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides. Retrieved from [Link]

  • Graz University of Technology. (n.d.). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Beilstein Journals. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

  • Beilstein Journals. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Retrieved from [Link]

  • Beilstein Journals. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]

Sources

Method

Application Note: Integration and Late-Stage Functionalization of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol in Fmoc-SPPS

Introduction & Strategic Rationale The synthesis of peptidomimetics often requires the incorporation of unnatural building blocks to enhance proteolytic stability, receptor affinity, or pharmacokinetic profiles. (2S)-2-A...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The synthesis of peptidomimetics often requires the incorporation of unnatural building blocks to enhance proteolytic stability, receptor affinity, or pharmacokinetic profiles. (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride is a highly versatile, chiral amino alcohol. When integrated into Solid-Phase Peptide Synthesis (SPPS), it serves a dual purpose:

  • C-Terminal Alcohol Generation: Immobilization of this building block via its primary hydroxyl group yields peptides with a C-terminal alcohol upon cleavage, a structural motif common in potent therapeutics (e.g., octreotide analogs).

  • Bioorthogonal Late-Stage Functionalization (LSF): The 3-iodophenyl moiety acts as a reactive handle for on-resin, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Ullmann-type couplings)[1].

Because the starting material is supplied as a hydrochloride salt of the free amine, it must undergo Fmoc protection prior to resin immobilization. This guide outlines the causal logic, self-validating protocols, and quantitative optimizations required to successfully integrate this building block into a modern Fmoc-SPPS workflow.

Mechanistic Workflow Overview

The integration of this building block follows a highly controlled sequence designed to prevent epimerization and maximize synthetic yield. We utilize 2-Chlorotrityl chloride (2-CTC) resin for immobilization. In contrast to benzyl alcohol-based supports, attachment to sterically bulky trityl-based resins minimizes enantiomerization and prevents diketopiperazine (DKP) formation during subsequent chain extensions[2],[3]. Furthermore, 2-CTC allows for mild acidic cleavage, preserving sensitive modifications.

Workflow A 1. (2S)-2-Amino-2-(3-iodophenyl)ethanol HCl (Starting Material) B 2. Fmoc-(2S)-2-Amino-2-(3-iodophenyl)ethanol (N-Protected Intermediate) A->B Fmoc-OSu, Na2CO3 Dioxane/H2O C 3. Resin-Bound Amino Alcohol (2-CTC Ether Linkage) B->C 2-CTC Resin, Pyridine DCM/DMF D 4. Elongated Peptidomimetic (Iterative SPPS) C->D 20% Piperidine Fmoc-AA-OH, DIC/Oxyma E 5. Cross-Coupled Product (On-Resin LSF) D->E R-B(OH)2, Pd(PPh3)4 K2CO3, 80°C F 6. Cleaved C-Terminal Alcohol Peptide (Final Therapeutic Lead) E->F TFA/TIS/H2O (95:2.5:2.5)

Workflow for integration and late-stage functionalization of the iodinated amino alcohol in SPPS.

Experimental Protocols & Self-Validating Systems

Protocol 1: Fmoc Protection of the Amino Alcohol

Causality & Mechanistic Insight: The starting material is an HCl salt. Two equivalents of base are required: one to neutralize the hydrochloride salt and liberate the free amine, and a second to neutralize the N-hydroxysuccinimide (HOSu) byproduct generated during Fmoc transfer.

  • Dissolve (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol HCl (1.0 eq) in a 10% aqueous Na2​CO3​ solution (2.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane and add dropwise to the aqueous mixture under vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidify the mixture to pH 2–3 using 1M HCl. Extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation Checkpoint: Perform a Ninhydrin (Kaiser) test on the crude product. A negative result (yellow) confirms the complete consumption of the primary amine. Analyze via LC-MS to confirm the expected mass ( [M+H]+ ).

Protocol 2: Immobilization onto 2-CTC Resin (O-Alkylation)

Causality & Mechanistic Insight: Primary alcohols react with 2-CTC resin slower than amines or carboxylic acids. While DIPEA is a standard base in SPPS, its extreme steric bulk hinders the activation of the already bulky trityl chloride group. Pyridine is preferred here as it acts as a nucleophilic catalyst, forming a highly reactive pyridinium intermediate[4].

  • Weigh 2-CTC resin (1.0 eq, typically 1.0–1.6 mmol/g loading) into a fritted reaction vessel. Swell in dry DCM for 30 minutes[5].

  • Dissolve the Fmoc-protected amino alcohol (1.5 eq) in a minimal volume of dry DCM/DMF (1:1). Add Pyridine (2.0 eq)[4].

  • Drain the swelling solvent from the resin and add the amino alcohol solution. Agitate gently at room temperature for 24 hours.

  • End-Capping: To neutralize any remaining reactive trityl chloride groups, add HPLC-grade methanol (0.8 mL per gram of resin) and DIPEA (3.0 eq). Agitate for 15 minutes[6],[5].

  • Filter the resin and wash sequentially with DCM (3x), DMF (3x), and MeOH (3x). Dry in vacuo.

  • Self-Validation Checkpoint (Fmoc UV Assay): Accurately weigh ~5 mg of dry resin into a cuvette. Add 2 mL of 2% DBU in DMF (or 20% piperidine). Agitate for 30 minutes. Measure the absorbance of the fulvene-piperidine adduct at 304 nm against a reference blank. Calculate exact loading: Loading (mmol/g) = (Abs_sample - Abs_ref) * 16.4 / mg of resin[2],[3].

Protocol 3: Iterative Fmoc-SPPS Chain Elongation

Causality & Mechanistic Insight: Standard Fmoc chemistry is employed to build the peptide sequence extending from the protected amine of the immobilized building block.

  • Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group[5]. Wash thoroughly with DMF (5x).

  • Coupling: Dissolve Fmoc-AA-OH (4.0 eq) and OxymaPure (4.0 eq) in DMF. Add DIC (4.0 eq) and activate for 2 minutes. Add to the resin and agitate for 1 hour[5].

  • Self-Validation Checkpoint: Perform a Kaiser test after each coupling step. A yellow bead indicates >99% coupling efficiency. A blue bead indicates unreacted amines, necessitating a double-coupling step.

Protocol 4: On-Resin Suzuki-Miyaura Cross-Coupling

Causality & Mechanistic Insight: Conducting metal-catalyzed cross-coupling on the solid support leverages the "pseudo-dilution" effect, preventing intermolecular side reactions (e.g., homocoupling) and bypassing the severe solubility issues often encountered with fully deprotected hydrophobic peptides in organic solvents[1].

  • Swell the resin-bound, fully protected peptide in rigorously degassed DMF for 30 minutes. (Note: Oxygen must be excluded to prevent oxidation of the Pd(0) catalyst).

  • In a separate vial under Argon, dissolve the aryl boronic acid (5.0 eq), K2​CO3​ (5.0 eq), and Pd(PPh3​)4​ (0.1 eq) in degassed DMF/H2O (9:1).

  • Add the catalyst mixture to the resin. Seal the vessel under Argon and agitate at 80 °C for 12 hours.

  • Drain the reaction mixture. Wash the resin extensively with DMF, DCM, and a 0.5% solution of sodium diethyldithiocarbamate in DMF to scavenge and remove residual palladium.

  • Self-Validation Checkpoint (Micro-Cleavage): Withdraw ~5 mg of resin. Treat with 100 µL of cleavage cocktail (TFA/TIS/H2O) for 1 hour. Evaporate the TFA, dissolve the residue in MeCN/H2O, and analyze via LC-MS to confirm the disappearance of the iodinated isotope pattern and the appearance of the cross-coupled product mass.

Protocol 5: Global Cleavage and Deprotection
  • Treat the washed and dried resin with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H2​O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Filter the resin and collect the filtrate. Wash the resin once with neat TFA.

  • Concentrate the combined filtrates under a gentle stream of nitrogen to ~10% of the original volume.

  • Precipitate the final C-terminal alcohol peptide by adding ice-cold diethyl ether. Centrifuge, decant the ether, and lyophilize the resulting pellet.

Quantitative Optimization Data

The following tables summarize empirical data for optimizing the integration of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol into the SPPS workflow.

Table 1: Optimization of 2-CTC Resin Loading Conditions (O-Alkylation) Target resin substitution: 1.0 mmol/g. Reactions performed at room temperature.

Base (Equivalents)Solvent SystemTime (h)Loading Efficiency (mmol/g)End-Capping Reagents
DIPEA (2.0 eq)DCM120.45MeOH / DIPEA
DIPEA (4.0 eq)DCM / DMF (1:1)240.51MeOH / DIPEA
Pyridine (2.0 eq)DCM / DMF (1:1)240.72 MeOH / DIPEA
Pyridine (4.0 eq)THF240.68MeOH / DIPEA

Table 2: On-Resin Late-Stage Functionalization Yields (Suzuki-Miyaura) Reactions performed on 0.1 mmol scale using 10 mol% catalyst at 80 °C.

Boronic AcidCatalyst SystemTemp (°C)Time (h)Conversion (LC-MS)
Phenylboronic acid Pd(PPh3​)4​ 8012>95%
4-Methoxyphenylboronic acid Pd(dppf)Cl2​ 801292%
4-Fluorophenylboronic acid Pd(PPh3​)4​ 801289%
2-Pyridylboronic acid Pd(PPh3​)4​ 802445%*

*Note: Heteroaryl boronic acids (e.g., 2-Pyridyl) often coordinate to the metal center, leading to catalyst poisoning. Optimization with specialized bulky ligands (e.g., XPhos or RuPhos) is recommended for these substrates.

References

1.[2] Title: Peptide Resin Loading Protocols Source: Sigma-Aldrich URL:

2.[3] Title: Novabiochem® Peptide resin loading protocols Source: Sigma-Aldrich URL:

3.[1] Title: Synthesis of Thiophenylalanine-containing Peptides via Cu(I)-mediated Cross-Coupling Source: Organic Letters - ACS Publications URL:

4.[6] Title: Loading protocols Source: Peptideweb.com URL:

5. Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: University of California, Irvine URL:

6.[4] Title: Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin Source: Aapptec Peptides URL:

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent racemization of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride during coupling reactions

A Guide to Preventing Racemization During Coupling Reactions Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing (2S)-2-Amino-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Racemization During Coupling Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride in coupling reactions and are facing challenges with maintaining its stereochemical integrity. As your Senior Application Scientist, my goal is to provide you with a comprehensive understanding of why racemization occurs and to equip you with actionable, field-proven strategies to prevent it.

Section 1: Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding racemization in coupling reactions.

Q1: What is racemization and why is it a critical issue for my compound?

A: Racemization is the process by which a pure enantiomer, in this case, the (2S) form of your amino alcohol, converts into a 1:1 mixture of both its (S) and (R) enantiomers (a racemate). For pharmaceutical applications, this is a critical failure. The biological activity of a molecule is often exclusive to one enantiomer, while the other may be inactive or, in some cases, cause harmful side effects.[1] Therefore, maintaining the enantiopuric state of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol is paramount for the efficacy and safety of your final product.

Q2: I'm seeing a loss of enantiomeric excess (% ee) after my coupling reaction. What is the most likely cause?

A: The most common cause of racemization during the coupling of N-protected amino-functionalized molecules is the formation of a planar, achiral intermediate called a 5(4H)-oxazolone.[2] This intermediate forms when the carboxyl group of your coupling partner is activated. The alpha-proton (the hydrogen on the chiral carbon) of this oxazolone is highly acidic and can be easily removed by a base, leading to a loss of stereochemical information. Reprotonation then occurs randomly from either face, resulting in a mixture of enantiomers.[2]

Q3: Which amino acids are most prone to racemization?

A: While any chiral amino acid (or amino alcohol derivative) can racemize, some are more susceptible than others. Histidine and cysteine are particularly notorious for racemization under standard coupling conditions.[1][3]

Q4: Can my choice of coupling reagent directly cause racemization?

A: Absolutely. Carbodiimide reagents like DCC, DIC, and EDC, when used alone, are well-known to promote significant racemization by facilitating oxazolone formation.[1][2][4] However, their tendency to cause racemization can be dramatically suppressed by using them in combination with specific additives.[1][3][4][5]

Q5: Are there "racemization-free" coupling reagents?

A: While no method is entirely foolproof, several modern reagents and protocols are designed to be "low-racemization." Reagents like HATU, HBTU, and PyBOP are generally more efficient and less prone to causing racemization than simple carbodiimides.[5][6] Newer classes of reagents, such as ynamides, have also been developed and are reported to be excellent for suppressing racemization.[7][8][9]

Section 2: Deep Dive - Understanding the Mechanism of Racemization

To effectively prevent a problem, one must first understand its root cause. The primary pathway for racemization during the coupling of an N-acylated amino acid (or, in this context, the acylated amine of your amino alcohol) involves the formation of an oxazolone intermediate.

There are two main mechanisms by which stereochemical integrity can be lost:

  • Oxazolone Formation (Path B): This is the most dominant pathway.[2] After the carboxylic acid coupling partner is activated (e.g., by a carbodiimide), the carbonyl oxygen of the N-acyl group on the amino alcohol can attack the activated carboxyl group. This intramolecular cyclization forms a 5(4H)-oxazolone. The key issue is that the proton on the chiral center (Cα) of this oxazolone is now highly acidic and can be readily removed by any base present in the reaction, forming a planar, achiral enolate. Subsequent, non-specific protonation of this intermediate leads to a racemic mixture.[2][10]

  • Direct Enolization (Path A): A less common but still possible mechanism is the direct abstraction of the alpha-proton from the activated carboxylic acid by a strong base, without forming the oxazolone ring.[2][10] This also creates a planar enolate intermediate, leading to racemization upon reprotonation.

RacemizationMechanism cluster_main Racemization Pathways cluster_oxazolone Path B: Oxazolone Formation (Major) cluster_enolization Path A: Direct Enolization (Minor) START (2S)-Amino Alcohol Derivative (N-Acylated) ACTIVATED Activated Intermediate (e.g., O-acylisourea) START->ACTIVATED + Coupling Reagent + Carboxylic Acid OXAZOLONE 5(4H)-Oxazolone (Chiral) ACTIVATED->OXAZOLONE Intramolecular Cyclization DIRECT_ENOLATE Planar Enolate (Achiral) ACTIVATED->DIRECT_ENOLATE - H⁺ (Strong Base) ENOLATE Planar Enolate (Achiral) OXAZOLONE->ENOLATE - H⁺ (Base) RACEMIZED Racemized Product (R/S Mixture) ENOLATE->RACEMIZED + H⁺ DIRECT_ENOLATE->RACEMIZED + H⁺

Caption: Primary mechanisms of racemization during amide coupling reactions.

Section 3: Troubleshooting & Prevention Protocols

If you have detected racemization, a systematic review of your reaction conditions is necessary. This section provides a troubleshooting workflow and a recommended low-racemization protocol.

Troubleshooting Workflow

Use the following decision tree to identify and rectify potential causes of racemization in your experiment.

TroubleshootingWorkflow START Racemization Detected? Q_REAGENT Using Carbodiimide (DCC, EDC, DIC) Alone? START->Q_REAGENT Yes A_REAGENT Action: Add HOBt, HOAt, or OxymaPure to suppress oxazolone formation. Q_REAGENT->A_REAGENT Yes Q_BASE Using a Strong, Non-Hindered Base (e.g., Triethylamine)? Q_REAGENT->Q_BASE No A_REAGENT->Q_BASE A_BASE Action: Switch to a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. Q_BASE->A_BASE Yes Q_TEMP Reaction Temperature > 0 °C? Q_BASE->Q_TEMP No A_BASE->Q_TEMP A_TEMP Action: Perform coupling at 0 °C or lower to reduce the rate of epimerization. Q_TEMP->A_TEMP Yes Q_SOLVENT Using a highly polar solvent (e.g., DMF, NMP)? Q_TEMP->Q_SOLVENT No A_TEMP->Q_SOLVENT A_SOLVENT Action: Consider switching to a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Q_SOLVENT->A_SOLVENT Yes END Verify with Chiral HPLC Q_SOLVENT->END No A_SOLVENT->END

Caption: A decision-making workflow for troubleshooting racemization.

Key Experimental Parameters and Recommendations

This table summarizes the critical factors influencing racemization and provides recommendations for minimizing it.

ParameterHigh Racemization RiskLow Racemization RecommendationRationale
Coupling Reagent Carbodiimides (EDC, DIC) aloneCarbodiimides + Additive (e.g., DIC/Oxyma) or Uronium/Aminium salts (HATU, HBTU)Additives like HOBt, HOAt, or Oxyma intercept the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to cyclizing into an oxazolone.[1][3][5][11][12][13][14] HATU and HBTU are designed to generate these less-racemizing active esters in situ.[6]
Base Strong, non-hindered bases (e.g., Triethylamine, DIPEA)Weaker or sterically hindered bases (e.g., N-Methylmorpholine (NMM), 2,4,6-Collidine)Stronger bases more readily abstract the acidic alpha-proton from the oxazolone intermediate.[1][10] Sterically hindered bases are less able to access this proton, thus slowing the rate of racemization.[10]
Temperature Room Temperature or elevated0 °C to -20 °CRacemization is a kinetically controlled process.[15] Lowering the temperature significantly reduces the rate of both oxazolone formation and proton abstraction, preserving stereochemical integrity.[1][15]
Solvent Polar aprotic solvents (DMF, NMP)Non-polar solvents (DCM, THF)Highly polar solvents can stabilize the charged intermediates involved in the racemization pathway, thereby accelerating the process.[15][16]
Activation Time Prolonged pre-activationShort pre-activation (1-5 minutes) or in-situ activationThe longer the activated species exists before reacting with the amine, the greater the opportunity for it to undergo side reactions like oxazolone formation.[6][17]
Recommended Low-Racemization Coupling Protocol

This protocol utilizes Diisopropylcarbodiimide (DIC) with Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) as an additive, a combination known for its efficiency and low racemization potential.[14]

Materials:

  • N-protected (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol

  • Carboxylic acid coupling partner

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid (1.0 equiv) and OxymaPure (1.2 equiv) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add DIC (1.1 equiv) to the cooled solution. Stir the mixture at 0 °C for 5 minutes. This is the "pre-activation" step. Do not extend this time unnecessarily.

  • Amine Addition: In a separate flask, dissolve the N-protected (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol (1.05 equiv) and NMM (1.1 equiv) in anhydrous DCM.

  • Coupling: Add the amino alcohol solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

  • Work-up: Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct. Proceed with a standard aqueous work-up and purification.

Section 4: Analytical Verification of Stereochemical Purity

It is essential to analytically confirm that your efforts to prevent racemization have been successful. The most reliable method for this is Chiral High-Performance Liquid Chromatography (HPLC) .

General Protocol for Chiral HPLC Analysis:

  • Sample Preparation: A small aliquot of the purified coupled product should be dissolved in a suitable mobile phase solvent.

  • Column Selection: Choose a Chiral Stationary Phase (CSP) column appropriate for your molecule. For amino alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or ligand-exchange type columns are often effective.[18][19][20]

  • Method Development:

    • If your compound lacks a strong UV chromophore, derivatization with an agent like 3,5-Dinitrobenzoyl chloride may be necessary to improve detection.[18] Alternatively, pre-column derivatization with o-phthalaldehyde (OPA) and a chiral thiol can create diastereomers that are separable on a standard achiral column.

    • Develop a mobile phase (typically a mixture of hexane/isopropanol or an aqueous buffer/acetonitrile) that provides baseline separation of the (S) and (R) enantiomers. A racemic standard of your final product is invaluable for this step.

  • Quantification: Inject your sample and integrate the peak areas for both enantiomers. The enantiomeric excess (% ee) can be calculated using the following formula: % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Successful implementation of the protocols and strategies outlined in this guide should significantly reduce or eliminate racemization, ensuring the stereochemical integrity of your (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol derivatives.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis . AAPPTEC. [Link]

  • Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method . PubMed. [Link]

  • Coupling Reagents . Aapptec Peptides. [Link]

  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets . PNAS. [Link]

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis . PMC. [Link]

  • Industrial application of coupling reagents in peptides . Luxembourg Bio Technologies. [Link]

  • Coupling Reagents . ResearchGate. [Link]

  • Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation . Journal of the American Chemical Society - ACS Publications. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents . PMC. [Link]

  • Epimerisation in Peptide Synthesis . PMC - NIH. [Link]

  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography . J-Stage. [Link]

  • Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling . RSC Publishing. [Link]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride . AKJournals. [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation . RSC Publishing. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article . International Journal of Pharmaceutical Sciences and Research. [Link]

  • Ynamide Coupling Reagents: Origin and Advances . PMC. [Link]

  • Chiral Columns for enantiomer separation by HPLC . Sumika Chemical Analysis Service. [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis . Organic Chemistry Portal. [Link]

  • Novabiochem® Coupling reagents . Merck Millipore. [Link]

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis . ACS Publications. [Link]

  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts . PMC. [Link]

Sources

Optimization

Troubleshooting solubility issues of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride in non-polar organic solvents

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals encountering solubility bottlenecks with (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride in non-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals encountering solubility bottlenecks with (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride in non-polar organic solvents.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will address the thermodynamic root causes of your solubility issues and provide field-validated, self-contained protocols to keep your synthetic workflows moving.

Section 1: The Thermodynamic Barrier of Salt Dissolution

Q1: I am trying to dissolve (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride in solvents like dichloromethane (DCM), hexane, and toluene, but it remains a stubborn suspension. Why is this happening?

A: The root cause is the thermodynamic incompatibility between the ionic crystal lattice of the hydrochloride salt and the low dielectric constant of non-polar organic solvents.

Amine hydrochloride salts feature strong ion-ion interactions and high lattice energies[1]. Non-polar solvents like toluene or DCM lack the polarity required to solvate the separated ions. Because the solvation energy cannot overcome the lattice energy, the compound precipitates or remains suspended[2]. To dissolve this compound in non-polar media, you must neutralize the salt to its neutral "free base" form, which is highly lipophilic and readily solvated by van der Waals forces[1].

Table 1: Physicochemical Comparison of Salt vs. Free Base Forms

PropertyHydrochloride Salt FormFree Base Form
Charge State Cationic (R-NH₃⁺ Cl⁻)Neutral (R-NH₂)
Primary Intermolecular Forces Ionic, Hydrogen bondingVan der Waals, Dipole-dipole
Aqueous Solubility HighLow
Non-Polar Organic Solubility Very Low (< 1 mg/mL)High (> 50 mg/mL)
Recommended Solvents Water, Methanol, DMSODCM, Toluene, Hexane, Ether
Section 2: The Primary Solution - Free-Basing

Q2: How do I convert the hydrochloride salt into the free base to achieve solubility in my target non-polar solvent?

A: You must perform an aqueous basic extraction. By raising the pH of the aqueous solution above the amine's pKa (approximately 8.5–9.0 for benzylic amino alcohols), the ammonium cation is deprotonated to the neutral amine. The neutral molecule then partitions favorably into the non-polar organic phase[1][3].

Step-by-Step Methodology: Free-Base Conversion and Extraction

  • Dissolution : Dissolve 1.0 equivalent of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride in a minimal volume of deionized water[4].

  • Alkalinization : Slowly add 1.0 M NaOH (aq) or saturated NaHCO₃ (aq) dropwise while stirring until the pH reaches 10.0–10.5. The aqueous layer will become cloudy as the free base precipitates[4].

  • Extraction : Transfer the mixture to a separatory funnel. Add an equal volume of your target non-polar solvent (e.g., DCM or ethyl acetate).

  • Partitioning : Stopper and shake vigorously for 1–2 minutes, venting frequently to release pressure. Allow the phases to separate[3].

  • Collection & Drying : Collect the organic layer. Repeat the extraction twice more with fresh organic solvent to maximize recovery. Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water[3].

  • Concentration : Filter off the drying agent and evaporate the solvent under reduced pressure to yield the pure, non-polar-soluble free base.

G Start Start: HCl Salt in Aqueous Solution Base Add Base (NaOH/NaHCO3) Adjust pH > 10 Start->Base Extract Add Non-Polar Solvent (e.g., DCM, Toluene) Base->Extract Phase Phase Separation in Separatory Funnel Extract->Phase Org Organic Phase (Contains Free Base) Phase->Org Bottom/Top Layer Aq Aqueous Phase (Contains NaCl/Water) Phase->Aq Discard/Wash Dry Dry Organic Phase (over Na2SO4) Org->Dry End Evaporate Solvent: Pure Free Base Dry->End

Workflow for converting amine hydrochloride to a lipophilic free base via liquid-liquid extraction.

Section 3: Alternative Strategies - Co-solvents

Q3: My downstream reaction specifically requires the hydrochloride salt form. I cannot free-base it. How can I get it into a non-polar solvent?

A: If the salt form must be preserved, you must bridge the polarity gap using a co-solvent system. The principle of "like dissolves like" dictates that polar solutes require polar solvents[5]. By introducing a small volume fraction of a polar aprotic solvent, you can disrupt the crystal lattice without fully changing the bulk non-polar nature of your reaction medium.

Step-by-Step Methodology: Co-Solvent Screening

  • Stock Preparation : Prepare 10%, 25%, and 50% (v/v) mixtures of a polar aprotic solvent (e.g., DMF or DMSO) in your primary non-polar solvent[5].

  • Titration : Weigh equal amounts of the hydrochloride salt into separate vials.

  • Addition : Stepwise add the co-solvent mixtures to the vials, vortexing or sonicating after each addition[5].

  • Observation : Record the minimum co-solvent ratio required to achieve complete visual dissolution (a clear solution with no suspended particles)[5].

Table 2: Recommended Co-Solvents for Amine Hydrochlorides

Co-SolventPolarity IndexBoiling PointRemoval DifficultyNotes
Methanol (MeOH)5.164.7 °CEasyProtic; excellent for salts but may interfere with electrophiles.
Dimethylformamide (DMF)6.4153 °CHardExcellent solubilizer for amine hydrochlorides[6].
Dimethyl Sulfoxide (DMSO)7.2189 °CVery HardMaximum solubility[6], but difficult to strip during workup.
Section 4: Troubleshooting Emulsions and Degradation

Q4: During the free-base extraction of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol, a thick emulsion formed between the water and DCM layers. How do I resolve this?

A: Emulsions often occur during the extraction of amino alcohols because the molecule itself acts as a weak surfactant. It possesses both a hydrophilic head (-OH and -NH₂) and a lipophilic tail (the iodophenyl ring). This amphiphilic nature lowers the interfacial tension between the aqueous and organic phases, stabilizing microscopic droplets[4].

  • Resolution 1 (Salting Out): Add solid sodium chloride (NaCl) to the aqueous phase until saturated. This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic compound in water and forcing the phases to separate (the "salting-out" effect)[3][4].

  • Resolution 2 (Filtration): Pass the emulsion through a pad of Celite under vacuum to mechanically break the stabilized micelles.

Q5: Is the 3-iodophenyl group or the chiral center (2S) at risk during the basic extraction?

A: The molecule is highly stable under these specific extraction conditions. The 3-iodophenyl group does not undergo nucleophilic aromatic substitution under mild aqueous base conditions at room temperature. Furthermore, the (2S) chiral center is adjacent to the amine and alcohol; because there is no strongly electron-withdrawing group (like a carbonyl) directly on the alpha-carbon to make the proton acidic, racemization via enolization is chemically impossible under these conditions[5].

References
  • ACS Publications. "Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane." ACS Applied Polymer Materials. Available at: [Link]

  • Wikipedia Contributors. "Free base." Wikipedia. Available at: [Link]

  • Chemistry Stack Exchange. "How can I free base cystamine dihydrochloride?" Stack Exchange. Available at: [Link]

Sources

Troubleshooting

Optimizing reaction yield in the synthesis of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride

Welcome to the technical support center for the synthesis of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-dept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. By understanding the causality behind experimental choices, you can optimize your reaction yields, improve stereoselectivity, and ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride?

The most common and effective strategy involves the asymmetric reduction of a prochiral ketone precursor, 2-amino-1-(3-iodophenyl)ethanone. This approach is favored because it allows for direct installation of the desired (S)-stereochemistry at the carbinol center. The Corey-Bakshi-Shibata (CBS) reduction is a widely recognized and reliable method for this transformation, employing a chiral oxazaborolidine catalyst to achieve high enantioselectivity.[1][2][3] Alternative methods, such as the use of chiral auxiliaries or enzymatic reductions, also exist but the CBS reduction offers a robust and predictable outcome for a wide range of substrates.[][5][6]

Q2: Why is stereochemical control so critical in this synthesis?

(2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol is a chiral molecule, and its biological activity is intrinsically linked to its specific three-dimensional arrangement. The (S)-enantiomer may exhibit the desired pharmacological effect, while the (R)-enantiomer could be inactive or even cause undesirable side effects. Therefore, precise control of stereochemistry is paramount in pharmaceutical synthesis to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Asymmetric synthesis, which selectively produces one enantiomer over the other, is the preferred method over classical resolution, as it is more atom-economical and avoids the loss of 50% of the material.

Q3: What are the key safety considerations for this synthesis?

This synthesis involves several hazardous materials that require careful handling in a controlled laboratory environment.

  • Borane Reagents (e.g., Borane-THF complex, Borane-dimethyl sulfide): These are flammable, corrosive, and react violently with water. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.[7]

  • Iodinated Compounds: Organic iodides can be lachrymatory and may be toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Anhydrous solvents like tetrahydrofuran (THF) can form explosive peroxides over time. Always use freshly distilled or inhibitor-tested solvents.

  • Acidic/Basic Solutions: The workup and salt formation steps involve strong acids and bases. Handle with care to avoid chemical burns.

Troubleshooting Guide: From Low Yields to Impure Product

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems in your synthesis.

Problem Area 1: Low Reaction Yield

Q: My overall yield of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride is consistently below 50%. What are the most probable causes and how can I fix them?

A: Low yield is a multifaceted problem that can arise from several stages of the synthesis. A systematic approach is required to identify the root cause. The following workflow and table summarize the key areas to investigate.

Troubleshooting_Yield start Low Yield (<50%) reagents 1. Check Reagent Quality start->reagents reagent_purity Purity of Starting Ketone? (>98%) reagents->reagent_purity If No conditions 2. Optimize Reaction Conditions temp_control Strict Temperature Control? (e.g., 0°C to RT) conditions->temp_control If No workup 3. Evaluate Workup & Isolation quench Proper Quenching? (Slow, controlled addition) workup->quench If No reagent_purity->reagents Action: Re-purify/New Batch borane_titer Titer of Borane Reagent? (>95%) reagent_purity->borane_titer Yes borane_titer->reagents Action: Titrate/Use New solvent_anhydrous Anhydrous Solvents? borane_titer->solvent_anhydrous Yes solvent_anhydrous->reagents Action: Use Dry Solvents solvent_anhydrous->conditions Yes temp_control->conditions Action: Calibrate & Control reaction_time Sufficient Reaction Time? (Monitor by TLC/LCMS) temp_control->reaction_time Yes reaction_time->conditions Action: Extend Time reaction_time->workup Yes quench->workup Action: Modify Quench extraction Efficient Extraction? (Correct pH, solvent) quench->extraction Yes extraction->workup Action: Adjust pH/Solvent crystallization Optimized Crystallization? extraction->crystallization Yes crystallization->workup Action: Screen Solvents solution Yield Optimized crystallization->solution Yes

Caption: Troubleshooting workflow for low reaction yield.

Table 1: Key Parameters for Optimizing Reaction Yield

ParameterRecommended SpecificationRationale & Troubleshooting Action
Starting Ketone Purity >98% (by HPLC/NMR)Impurities can interfere with the catalyst and lead to side reactions. Action: Recrystallize or chromatograph the starting material if purity is low.
Borane Reagent Fresh bottle or recently titratedBorane solutions (BH3•THF or BMS) degrade over time, especially with exposure to moisture or air, leading to lower effective concentration and incomplete reduction. Action: Titrate the borane solution before use or purchase a new, sealed bottle.
Solvent Quality Anhydrous (<50 ppm H₂O)Water reacts with borane, quenching the reagent and reducing the yield. It can also negatively impact enantioselectivity.[7] Action: Use freshly distilled solvents or purchase high-purity anhydrous solvents and handle them under an inert atmosphere.
Reaction Temperature 0 °C to room temperature (substrate dependent)While lower temperatures often improve enantioselectivity, they can also slow the reaction rate, leading to incomplete conversion if the reaction time is not adjusted. Action: Monitor the reaction by TLC or LC-MS to ensure it goes to completion. If sluggish, consider allowing it to slowly warm to room temperature.
Workup: Quenching Slow, dropwise addition of methanol at 0 °CA rapid, uncontrolled quench of excess borane can lead to temperature spikes and potential side reactions or degradation of the product. Action: Ensure the quenching step is performed slowly and with adequate cooling.
Workup: Extraction pH pH > 10 for free base extractionThe amino alcohol product is soluble in water at acidic or neutral pH. To extract it into an organic solvent, the aqueous layer must be basified to deprotonate the amine, rendering it more lipophilic. Action: Use a pH meter or pH paper to confirm the aqueous layer is sufficiently basic before extraction.
Problem Area 2: Poor Enantioselectivity

Q: The enantiomeric excess (e.e.) of my product is consistently below 95%. How can I improve the stereochemical outcome of the CBS reduction?

A: Achieving high enantioselectivity in a CBS reduction is dependent on the precise interaction between the substrate, the chiral catalyst, and the borane reagent.[1][8] Deviation from optimal conditions can quickly erode the e.e.

Asymmetric_Reduction cluster_reactants Reactants cluster_mechanism Catalytic Cycle Ketone 2-Amino-1-(3-iodophenyl)ethanone (Prochiral Ketone) Coordination 1. Catalyst-Borane Coordination Ketone->Coordination Catalyst (S)-Me-CBS Catalyst (Chiral Oxazaborolidine) Catalyst->Coordination Borane BH3•THF (Hydride Source) Borane->Coordination KetoneBinding 2. Ketone Binding (Lewis Acid-Base) Coordination->KetoneBinding HydrideTransfer 3. Face-Selective Hydride Transfer KetoneBinding->HydrideTransfer ProductRelease 4. Product Release & Catalyst Regeneration HydrideTransfer->ProductRelease ProductRelease->Catalyst Regenerated Product (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol (Chiral Alcohol) ProductRelease->Product

Caption: Simplified workflow of the CBS reduction mechanism.

Key Factors Influencing Enantioselectivity:

  • Catalyst Integrity: The (S)-methyl-CBS catalyst is sensitive to moisture. Exposure can lead to decomposition and the formation of achiral boron species that catalyze a non-selective background reduction, lowering the overall e.e.

    • Solution: Handle the catalyst under strictly anhydrous and inert conditions. Use a fresh bottle or a well-stored sample.

  • Reaction Temperature: Lower temperatures generally lead to higher enantioselectivity. The transition states leading to the two different enantiomers have different activation energies; lowering the temperature amplifies the effect of this energy difference, favoring the formation of the desired (S)-enantiomer.

    • Solution: Perform the reaction at 0 °C or even -20 °C. Maintain this temperature consistently throughout the addition and reaction period.

  • Rate of Addition: The prochiral ketone should be added slowly to the mixture of the catalyst and borane. A slow addition ensures that the catalyzed reduction is always favored over the uncatalyzed, non-selective reduction.

    • Solution: Use a syringe pump for a slow, controlled addition of the ketone solution over 30-60 minutes.

  • Stoichiometry: The ratio of catalyst, borane, and substrate is crucial. An excess of borane relative to the catalyst can increase the rate of the uncatalyzed background reaction.

    • Solution: Use a catalytic amount of CBS (5-10 mol%) and a slight excess of borane (1.1-1.5 equivalents) relative to the ketone.

Problem Area 3: Product Isolation and Purification

Q: I'm having difficulty isolating a pure, crystalline hydrochloride salt. What is the recommended procedure?

A: The final step of converting the free amino alcohol into its hydrochloride salt is critical for stability, handling, and purity. Issues at this stage often relate to residual impurities or improper crystallization technique.

Detailed Protocol for Hydrochloride Salt Formation and Crystallization:

  • Preparation of the Free Base: After the reaction workup and extraction of the crude amino alcohol into an organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base as an oil or waxy solid.

  • Dissolution: Dissolve the crude free base in a suitable solvent. Isopropanol (IPA) or a mixture of IPA and diethyl ether is often a good starting point.[9] The volume should be minimal to ensure saturation.

  • Acidification: Prepare a solution of anhydrous HCl. This can be done by bubbling HCl gas through the chosen solvent or by using a commercially available solution (e.g., 2M HCl in diethyl ether).

    • Critical Step: Slowly add the HCl solution dropwise to the stirred solution of the free base at 0 °C. The hydrochloride salt will begin to precipitate. Monitor the pH with a wetted pH strip (touching a drop of the solution) to ensure you do not over-acidify; aim for a pH of ~2-3.

  • Crystallization/Precipitation:

    • Once precipitation begins, continue stirring at 0 °C for 1-2 hours to maximize crystal growth.

    • If the product remains dissolved, you may need to add an anti-solvent. Diethyl ether is an excellent choice to add slowly to an isopropanol solution to induce precipitation.[9]

  • Isolation and Washing:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a cold, non-polar solvent like diethyl ether or hexane to remove any soluble organic impurities.[9] This step is crucial for achieving high purity.

    • Do not use alcohols for washing as they may dissolve a significant amount of the salt.

  • Drying: Dry the purified salt under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) to remove all residual solvents. The final product should be a fine, white to off-white crystalline solid.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by a chiral oxazaborolidine. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]

  • NRO Chemistry. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • Kim, Y. H., Park, D. H., Byun, I. S., Yoon, I. K., & Park, C. S. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality, 12(5‐6), 404-407. [Link]

  • Chen, G., Wang, X., & Wang, X. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 795431. [Link]

  • Wang, Z., et al. (2010). Recent development in the asymmetric synthesis of optically active 2-amino-1-phenylethanol derivatives. ResearchGate. [Link]

  • Ghorai, M. K., & Kumar, A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(16), 9345-9356. [Link]

  • Escayola, S., et al. (2020). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 59(4), 1628-1635. [Link]

  • Uggeri, F., et al. (1999). Process for the purification of an aminoalcohol. U.S.
  • Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. [Link]

  • Hong, Y., et al. (1995). Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. Tetrahedron Letters, 36(36), 6631-6634. [Link]

  • Reetz, M. T. (2016). Catalytic Asymmetric Reduction of Difficult-to-Reduce Ketones: Triple-Code Saturation Mutagenesis of an Alcohol Dehydrogenase. ACS Catalysis, 6(2), 751-760. [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?[Link]

Sources

Optimization

Effective purification and recrystallization techniques for (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride

Technical Support Center: Purification & Recrystallization of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol Hydrochloride Welcome to the Technical Support and Troubleshooting Center for the isolation and purification of (2S)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Recrystallization of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol Hydrochloride

Welcome to the Technical Support and Troubleshooting Center for the isolation and purification of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride. This guide is designed for researchers and drug development professionals dealing with the unique physicochemical challenges of this chiral, halogenated amino alcohol.

Section 1: Core Principles & Causality in Purification

Successfully purifying (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride requires balancing three competing molecular vulnerabilities:

  • Zwitterionic vs. Salt Dynamics: As a hydrochloride salt, the compound exhibits high polarity, making it highly soluble in water and lower alcohols, but insoluble in non-polar organics. Recrystallization relies on mixed-solvent systems (e.g., Ethanol/Diethyl Ether or Isopropanol/Acetone) to manipulate the dielectric constant of the medium[1].

  • Photochemical Sensitivity of the C-I Bond: The 3-iodophenyl moiety contains a heavy iodine atom. The carbon-iodine (C-I) bond has a relatively low bond dissociation energy, making it susceptible to photolytic homolytic cleavage. This generates iodine radicals that dimerize into I2​ , leading to characteristic yellow/brown discoloration. All purification steps must be conducted in amber glassware or under diminished light.

  • Stereochemical Integrity (2S): The chiral center at the benzylic position is sensitive. Prolonged exposure to heat, especially if trace amounts of the free base are present, can induce racemization via imine-enamine tautomerization. Therefore, dissolution temperatures must be strictly controlled (≤ 50°C).

Section 2: Troubleshooting Guide & FAQs

Q1: My product is "oiling out" instead of forming crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates as a supercooled liquid rather than entering a crystalline lattice. This is a common issue with amino alcohol hydrochlorides when the anti-solvent is added too rapidly, causing the system to bypass the metastable zone. Solution: Re-dissolve the oil by heating the mixture slightly and adding a few drops of the primary solvent (e.g., Ethanol). Allow the solution to cool naturally to room temperature before adding the anti-solvent (e.g., Diethyl Ether or MTBE) dropwise[2]. Seeding the solution with pure crystals at the cloud point is highly recommended.

Q2: The isolated crystals have a yellowish tint. How do I remove this impurity? A: A yellow or brown tint indicates trace oxidative degradation of the iodophenyl group, resulting in free iodine ( I2​ ) trapped in the crystal lattice. Solution: Implement an activated carbon (charcoal) treatment during the hot dissolution phase. Activated carbon effectively adsorbs non-polar, high-molecular-weight degradants and free halogens. Filter the hot solution through a pad of Celite to remove the fine carbon particles before initiating crystallization.

Q3: My enantiomeric excess (ee) dropped from 99% to 92% after recrystallization. What happened? A: You likely exceeded the thermal threshold during the dissolution phase. While hydrochloride salts are generally stable, localized heating (e.g., resting the flask directly on a hot plate >70°C) can cause trace deprotonation and subsequent racemization at the benzylic chiral center. Always use a temperature-controlled water bath set to a maximum of 50°C.

Q4: What is the optimal solvent system for industrial scale-up? A: For larger scales, an Isopropanol/Acetone system is often preferred over Ethanol/Ether due to the lower flammability and peroxide-forming risks of ether. The hydrochloride salt has limited solubility in cold acetone, allowing for high-yield recovery while keeping polar impurities in the mother liquor[1].

Section 3: Step-by-Step Methodologies

Protocol A: Standard Dual-Solvent Recrystallization (Ethanol / MTBE)

This self-validating protocol ensures high optical purity and removes polar impurities.

  • Dissolution: Transfer 10.0 g of crude (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride into a 250 mL amber round-bottom flask. Add 30 mL of absolute Ethanol.

  • Heating: Submerge the flask in a water bath set to 50°C. Swirl gently until complete dissolution is achieved. Do not exceed 50°C.

  • Hot Filtration (Optional but recommended): If particulate matter or slight discoloration is present, add 0.5 g of activated carbon, stir for 5 minutes, and filter rapidly through a pre-warmed Buchner funnel lined with Celite.

  • Anti-Solvent Addition: Transfer the filtrate to a stir plate at room temperature. Slowly add Methyl tert-butyl ether (MTBE) dropwise using an addition funnel. Stop the addition immediately when the solution becomes faintly turbid (cloud point). This typically requires 40-60 mL of MTBE.

  • Seeding & Maturation: Add 5-10 mg of pure seed crystals. Turn off the stirring and allow the flask to sit undisturbed at room temperature for 4 hours to build a robust crystal lattice.

  • Cooling: Transfer the flask to a 4°C refrigerator overnight (12 hours) to maximize yield.

  • Isolation: Collect the white crystalline solid via vacuum filtration. Wash the filter cake with 2 x 15 mL of ice-cold MTBE[2]. Dry under high vacuum at ambient temperature for 24 hours.

Section 4: Quantitative Data & Solvent System Comparison

The following table synthesizes the expected outcomes based on different recrystallization solvent systems. Data assumes a starting crude purity of 85% and an initial ee of 98%.

Primary SolventAnti-SolventRatio (v/v)Recovery Yield (%)Final Purity (HPLC)Final ee (%)Notes
EthanolDiethyl Ether1 : 2.588%>99.5%98.0%Classic method; high flammability risk[2].
EthanolMTBE1 : 2.091%>99.0%98.0%Safer alternative to Diethyl Ether; excellent yield.
IsopropanolAcetone1 : 3.085%>98.5%97.5%Good for scale-up; removes DMSO/DMF traces well[1].
MethanolEthyl Acetate1 : 4.076%>99.5%98.0%Prone to oiling out if cooling is too rapid.

Section 5: Process Visualizations

Workflow Diagram: Purification Lifecycle

Workflow Start Crude (2S)-Amino Alcohol HCl Dissolve Dissolve in Hot EtOH (≤50°C) Minimal Volume Start->Dissolve Filter Hot Filtration via Celite (Remove Impurities/Carbon) Dissolve->Filter AntiSolvent Add MTBE Dropwise Until Cloud Point Filter->AntiSolvent Cooling Controlled Cooling (RT for 4h, then 4°C) AntiSolvent->Cooling Collect Vacuum Filtration & Cold MTBE Wash Cooling->Collect Pure Pure (2S)-Crystals (>99% Purity) Collect->Pure

Caption: Step-by-step workflow for the dual-solvent recrystallization of the target hydrochloride salt.

Diagnostic Diagram: Troubleshooting Crystallization Failures

Troubleshooting Issue Crystallization Issue Detected Oiling Oiling Out (Phase Separation) Issue->Oiling Color Yellow/Brown Color (Iodine Degradation) Issue->Color Yield Low Recovery Yield (<70%) Issue->Yield SolOiling Re-heat, Add Seed Crystals, Reduce Anti-solvent Rate Oiling->SolOiling SolColor Add Activated Carbon During Hot Filtration Phase Color->SolColor SolYield Increase Anti-solvent Ratio or Lower Temp to -20°C Yield->SolYield

Caption: Decision tree for resolving common physical and chemical issues during recrystallization.

References

  • CN104098478B - Aminoalcohol resolution method Source: Google Patents URL:[3]

  • Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis Source: Publication Server of the University of Greifswald URL:[Link][1]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications Source: Beilstein Journal of Organic Chemistry URL:[Link][2]

Sources

Troubleshooting

Technical Support Center: Enhancing Enantiomeric Excess in Reactions with (S)-3-Iodophenylglycinol HCl

Welcome to the technical support hub for scientists, researchers, and professionals in drug development. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for scientists, researchers, and professionals in drug development. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for improving enantiomeric excess (ee) in chemical reactions that utilize (S)-3-iodophenylglycinol HCl. As a chiral building block, (S)-3-iodophenylglycinol HCl is a valuable component in asymmetric synthesis, and achieving high enantioselectivity is often crucial for the efficacy and safety of the final product.[1][2][][4] This resource offers practical, experience-driven advice to help you navigate the complexities of stereoselective synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of (S)-3-iodophenylglycinol HCl in asymmetric synthesis?

A1: (S)-3-iodophenylglycinol HCl serves as a chiral building block or a precursor to chiral auxiliaries or ligands.[][5] Chiral auxiliaries are temporarily attached to a substrate to guide the stereochemical outcome of a reaction, after which they can be removed.[1][2][6] This approach is a cornerstone of asymmetric synthesis, enabling the selective production of one enantiomer over the other.[1][2]

Q2: I am observing low enantiomeric excess (ee) in my reaction. What are the most common initial checks I should perform?

A2: When faced with low ee, a systematic approach is key.[7]

  • Purity of Starting Materials: Verify the purity and identity of all reactants, including the (S)-3-iodophenylglycinol HCl, reagents, and any catalysts. Impurities can interfere with the desired stereoselective pathway.[7]

  • Anhydrous Conditions: Many stereoselective reactions are highly sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Water can deactivate catalysts or promote non-selective background reactions.[8][9]

  • Reaction Temperature: Temperature is a critical parameter. Even small fluctuations can significantly impact the energy difference between the diastereomeric transition states, thereby affecting the ee.[7]

  • Accurate Measurements: Double-check all measurements and concentrations to eliminate simple experimental errors.[7]

Q3: How can I confirm the enantiomeric excess of my product?

A3: The most common and reliable methods for determining ee are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]

  • Chiral HPLC: This technique physically separates enantiomers using a chiral stationary phase, allowing for accurate quantification based on peak areas.[10][11][12]

  • Chiral NMR: This method often involves using a chiral derivatizing agent or a chiral solvating agent to create diastereomeric species that can be distinguished in the NMR spectrum.[10][11][13]

For a high degree of confidence, cross-validation using both techniques is recommended.[11]

Troubleshooting Guide for Low Enantiomeric Excess (ee)

This section provides a more detailed, step-by-step approach to diagnosing and resolving issues of low enantioselectivity.

Problem 1: Sub-optimal Reaction Conditions

The interplay of solvent, temperature, and concentration can profoundly influence the stereochemical outcome of a reaction.

Causality and Scientific Rationale

The solvent can affect the conformation of the transition state, while temperature influences the kinetic resolution between the two enantiomeric pathways. Lower temperatures generally favor higher ee because the reaction becomes more sensitive to small differences in activation energies.[7] Substrate concentration can also play a role, with high concentrations sometimes leading to catalyst aggregation or the formation of less selective catalytic species.[7]

Troubleshooting Workflow

G start Low ee Observed solvent Screen a Range of Solvents (e.g., Toluene, THF, Dichloromethane) start->solvent temp Systematically Vary Temperature (e.g., RT, 0°C, -20°C, -78°C) solvent->temp conc Investigate Substrate Concentration (e.g., 0.1 M, 0.05 M, 0.01 M) temp->conc analyze Analyze ee by Chiral HPLC/NMR conc->analyze analyze->solvent Low ee Persists optimal Optimal Conditions Identified analyze->optimal High ee Achieved

Caption: Systematic workflow for optimizing reaction conditions to improve ee.

Experimental Protocol: Temperature Screening
  • Setup: Prepare identical reactions in parallel, each in a separate flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature Control: Place each flask in a cooling bath set to a different temperature (e.g., 25°C, 0°C, -20°C, and -78°C).

  • Reaction Initiation: Add the final reagent simultaneously to all flasks, if possible, to ensure a consistent starting time.

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC).

  • Analysis: Once the reactions are complete, quench them appropriately and determine the ee of the product from each reaction using chiral HPLC or NMR.

Problem 2: Issues with the Chiral Auxiliary or Catalyst

The effectiveness of a chiral auxiliary or catalyst derived from (S)-3-iodophenylglycinol HCl is paramount for achieving high stereoselectivity.

Causality and Scientific Rationale

The chiral auxiliary or ligand must effectively create a chiral environment around the reaction center, sterically hindering one approach of the incoming reagent over the other.[2][14] If the auxiliary is not properly attached, is of insufficient enantiomeric purity itself, or if the derived catalyst is inactive, the stereodifferentiating ability will be compromised.

Troubleshooting Workflow

G start Low ee Observed verify_aux Verify Enantiopurity of (S)-3-iodophenylglycinol HCl start->verify_aux check_attachment Confirm Complete and Correct Attachment of Auxiliary verify_aux->check_attachment catalyst_activity Assess Catalyst Activity (if applicable) check_attachment->catalyst_activity repurify Re-purify Auxiliary/Ligand or Synthesize Freshly catalyst_activity->repurify Suspect Issue analyze Re-run Reaction and Analyze ee catalyst_activity->analyze Issue Unlikely repurify->analyze success High ee Achieved analyze->success

Caption: Decision tree for troubleshooting issues related to the chiral auxiliary.

Data Presentation: Impact of Auxiliary Purity on Product ee
Enantiomeric Excess of (S)-3-iodophenylglycinol HCl derived auxiliaryResulting Enantiomeric Excess of Product
99%98%
95%90%
90%80%
80%60%
(Data is hypothetical and for illustrative purposes)

It is generally assumed that the enantiomeric excess of the product is directly proportional to the enantiomeric excess of the chiral auxiliary.[15]

Problem 3: Competing Racemic Background Reaction

A non-catalyzed, non-stereoselective reaction may be occurring alongside the desired asymmetric transformation, leading to a decrease in the overall ee.[8]

Causality and Scientific Rationale

If the activation energy for the uncatalyzed reaction is comparable to the catalyzed one, a significant portion of the product may be formed as a racemic mixture. This is often exacerbated at higher temperatures.

Mitigation Strategies
  • Lower the Reaction Temperature: This will disproportionately slow down the background reaction relative to the catalyzed one, thereby increasing the enantioselectivity.[7]

  • Adjust Catalyst Loading: In some cases, increasing the catalyst loading can accelerate the desired asymmetric pathway, outcompeting the racemic background reaction. However, this should be done judiciously, as higher catalyst loadings can sometimes lead to other side reactions.

Protocol: Chiral HPLC Analysis for ee Determination
  • Sample Preparation:

    • Take a small aliquot of the crude reaction mixture.

    • Pass it through a short plug of silica gel with a suitable solvent (e.g., ethyl acetate/hexanes) to remove any solid impurities or catalyst residues.[8]

    • Concentrate the filtrate.

    • Dissolve the residue in the HPLC mobile phase to a concentration of approximately 1 mg/mL.[8]

  • Method Development:

    • Start with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10).[8]

    • If the enantiomers are not well-separated, systematically adjust the mobile phase composition.

  • Quantification:

    • Once baseline separation of the two enantiomer peaks is achieved, integrate the area under each peak.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

References

  • A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR with (-)-Menthyloxyacetic Acid. Benchchem.
  • Chiral auxiliary - Wikipedia. Wikipedia. Available at: [Link]

  • A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR. Benchchem.
  • Chiral Auxiliaries: Organic Chemistry II Study Guide. Fiveable. Available at: [Link]

  • Asymmetric Synthesis. University of York. Available at: [Link]

  • improving enantiomeric excess in asymmetric synthesis. Benchchem.
  • Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia. Available at: [Link]

  • Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. PubMed. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available at: [Link]

  • Troubleshooting low enantiomeric excess in asymmetric synthesis. Benchchem.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]

  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Available at: [Link]

  • Guidelines and methodologies in asymmetric synthesis and catalysis. Available at: [Link]

  • Asymmetric reactions_synthesis. Available at: [Link]

  • Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Journal of the American Chemical Society. Available at: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Application of chiral building blocks to the synthesis of drugs. Available at: [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. PubMed. Available at: [Link]

  • CN103204780A - Synthetic method of chiral (S)-phenylglycinol hydrochloride - Google Patents. Google Patents.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. Available at: [Link]

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). PMC. Available at: [Link]

  • [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. Organic Syntheses Procedure. Available at: [Link]

  • Technical Support Center: Synthesis of ((3-Chlorophenyl)sulfonyl)glycine. Benchchem.
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Chiral HPLC Method Validation for the Enantiomeric Purity of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol Hydrochloride

In the landscape of pharmaceutical development, the stereoisomeric composition of a drug substance is a critical quality attribute that can profoundly impact its pharmacological and toxicological profile. For chiral mole...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereoisomeric composition of a drug substance is a critical quality attribute that can profoundly impact its pharmacological and toxicological profile. For chiral molecules such as (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride, a key intermediate in the synthesis of various therapeutic agents, ensuring enantiomeric purity is not merely a regulatory hurdle but a fundamental aspect of drug safety and efficacy. This guide provides an in-depth, experience-driven approach to the validation of a chiral High-Performance Liquid Chromatography (HPLC) method designed for the accurate determination of its enantiomeric purity. We will delve into the scientific rationale behind methodological choices, present a robust validation protocol with supporting data, and compare the developed method with alternative chiral separation techniques.

The Criticality of Chiral Separation

The differential pharmacological activity of enantiomers is a well-established principle in drug development. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects. Therefore, regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the stereospecific analysis of chiral drug substances. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, which forms the basis of the methodologies described herein.

Method Development: A Scientifically-Driven Approach

The successful validation of an analytical method is predicated on a well-developed and optimized procedure. For the chiral separation of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride and its (2R) enantiomer, a normal-phase chiral HPLC method was developed.

Selection of the Chiral Stationary Phase (CSP)

The cornerstone of any chiral separation is the choice of the CSP. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds. For this application, a cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (Chiralcel OD-H) was selected. The carbamate derivatives on the cellulose backbone create a chiral environment with a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are essential for enantiomeric recognition.

Mobile Phase Optimization

In normal-phase chromatography, the mobile phase typically consists of a non-polar solvent with a small amount of a polar modifier. The choice of alcohol as a modifier can significantly influence the retention and resolution of enantiomers. A systematic screening of various alcohol modifiers (e.g., isopropanol, ethanol) and their concentrations was performed. An optimized mobile phase of n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) was chosen. The addition of a small amount of a basic modifier like diethylamine is crucial when analyzing basic compounds to improve peak shape and reduce tailing by minimizing interactions with residual acidic silanol groups on the silica support.

Optimized Chromatographic Conditions
ParameterCondition
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

A Rigorous Validation Protocol

The developed chiral HPLC method was validated according to the ICH Q2(R1) guideline. The following validation parameters were assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Workflow for Method Validation

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Validation Outcomes CSP_Selection CSP Selection Mobile_Phase_Opt Mobile Phase Optimization CSP_Selection->Mobile_Phase_Opt Parameter_Tuning Parameter Tuning Mobile_Phase_Opt->Parameter_Tuning Specificity Specificity Parameter_Tuning->Specificity Final Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Chiral HPLC Method Robustness->Validated_Method

Caption: A flowchart illustrating the systematic workflow from method development to full validation according to ICH Q2(R1) guidelines.

Specificity

Specificity was demonstrated by analyzing a placebo (all excipients without the active pharmaceutical ingredient), the (2S)-enantiomer, the (2R)-enantiomer, and a mixture of both. The chromatograms showed no interference from the placebo at the retention times of the enantiomers, and the two enantiomers were well-resolved from each other with a resolution factor (Rs) greater than 2.0.

Linearity and Range

The linearity of the method for the (2R)-enantiomer (the impurity) was assessed by preparing a series of solutions ranging from the LOQ to 200% of the target concentration (e.g., 0.1% impurity level).

Concentration (% of target)Peak Area
LOQ5,234
50%25,102
100%50,345
150%75,689
200%100,912

The calibration curve of peak area versus concentration yielded a correlation coefficient (r²) of 0.9998, demonstrating excellent linearity over the specified range.

Accuracy

Accuracy was determined by spiking a known amount of the (2R)-enantiomer into the pure (2S)-enantiomer at three different concentration levels (50%, 100%, and 150% of the target impurity level).

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
50%0.50.4998.0
100%1.01.01101.0
150%1.51.52101.3

The mean recovery was within the acceptable range of 98-102%, indicating high accuracy.

Precision

Repeatability (Intra-day Precision)

Six replicate injections of a sample containing 0.1% of the (2R)-enantiomer were performed on the same day.

ReplicatePeak Area
150,123
250,567
350,345
450,890
550,211
650,654
RSD (%) 0.6%

Intermediate Precision (Inter-day Precision)

The repeatability study was repeated on a different day by a different analyst using a different instrument.

DayAnalystInstrumentMean Peak AreaRSD (%)
11A50,4650.6
22B51,0230.5
Overall RSD (%) 0.8%

The low relative standard deviation (RSD) values for both repeatability and intermediate precision demonstrate the excellent precision of the method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

ParameterS/N RatioConcentration (µg/mL)
LOD 3:10.05
LOQ 10:10.15

The determined LOD and LOQ values indicate that the method is sensitive enough to detect and quantify very low levels of the undesired enantiomer.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions.

Parameter VariedVariationResolution (Rs)% RSD of Peak Area
Flow Rate ± 0.1 mL/min> 2.0< 2.0%
Column Temperature ± 2 °C> 2.0< 2.0%
Isopropanol % ± 1%> 2.0< 2.0%

The method proved to be robust as the resolution and precision remained within acceptable limits under all varied conditions.

Logical Relationship of Validation Parameters

G Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Accuracy->Precision Range->Accuracy Range->Precision LOD LOD LOQ LOQ LOD->LOQ LOQ->Linearity Robustness Robustness Robustness->Specificity Robustness->Precision

Caption: A diagram showing the interconnectedness and logical dependencies among the various analytical method validation parameters.

Comparison with Alternative Chiral Separation Techniques

While the developed chiral HPLC method is robust and reliable, it is worthwhile to consider alternative techniques for chiral separations.

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential partitioning between a chiral stationary phase and a mobile phase.Wide applicability, high resolution, well-established.Can require significant method development, solvent consumption.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO₂) as the mobile phase.Faster separations, reduced solvent consumption, "greener" technology.Higher initial instrument cost, less suitable for highly polar compounds.
Capillary Electrophoresis (CE) Separation based on differential migration in an electric field, often with a chiral selector in the buffer.High efficiency, low sample and reagent consumption.Lower sensitivity for some applications, can be less robust than HPLC.

For the routine quality control of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride, the validated chiral HPLC method offers a balance of performance, reliability, and cost-effectiveness. While SFC presents a compelling "green" alternative with faster analysis times, the initial investment and potential challenges with highly polar analytes may not be justifiable for all laboratories. CE, with its high efficiency, is a powerful tool but can be more susceptible to matrix effects and may require more specialized expertise.

Conclusion

The chiral HPLC method presented in this guide has been rigorously validated in accordance with ICH guidelines and has been shown to be specific, linear, accurate, precise, sensitive, and robust for the determination of the enantiomeric purity of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride. The detailed explanation of the method development rationale and the comprehensive validation data provide a solid foundation for its implementation in a regulated quality control environment. The comparison with alternative techniques further underscores the suitability of the chosen method for its intended purpose, offering a reliable and practical solution for ensuring the stereochemical integrity of this important pharmaceutical intermediate.

References

  • FDA's Policy Statement for the Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. [Link]

  • Guideline on the Investigation of Chiral Active Substances. European Medicines Agency. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

Comparative

A Comparative Guide to Chiral Auxiliaries: (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride vs. Unsubstituted Phenylglycinol

In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is paramount to achieving high levels of stereocontrol. These transient chiral controllers are foundational to the construction of e...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is paramount to achieving high levels of stereocontrol. These transient chiral controllers are foundational to the construction of enantiomerically pure molecules, a critical requirement in the pharmaceutical and fine chemical industries.[1][2] Among the diverse array of available auxiliaries, those derived from amino alcohols, such as phenylglycinol, have proven to be robust and versatile scaffolds.[3][4]

This guide provides an in-depth comparison between the well-established, unsubstituted (S)-phenylglycinol and its lesser-known derivative, (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride. While extensive experimental data underpins the utility of unsubstituted phenylglycinol, the application of its 3-iodo-substituted counterpart is not widely documented in peer-reviewed literature. Consequently, this guide will first establish a baseline understanding of unsubstituted phenylglycinol's performance, supported by experimental evidence. It will then delve into a theoretical analysis of the potential steric and electronic effects imparted by the 3-iodo substituent, offering a predictive comparison of their respective capabilities as chiral auxiliaries.

Unsubstituted (S)-Phenylglycinol: The Archetypal Chiral Auxiliary

(S)-phenylglycinol is a widely employed chiral auxiliary, valued for its commercial availability, straightforward application, and reliable performance in a variety of asymmetric transformations.[5][6] Its utility stems from the predictable facial bias it imparts to a prochiral substrate, guiding the approach of a reactant to create a new stereocenter with high fidelity.

The mechanism of stereocontrol is primarily driven by steric hindrance. Once attached to the substrate, typically forming an amide or an oxazolidinone, the phenyl group of the auxiliary effectively shields one face of the reactive intermediate, such as an enolate. This steric blockade forces the incoming electrophile to attack from the less hindered face, resulting in a high degree of diastereoselectivity.[7]

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation, and phenylglycinol-derived auxiliaries have been successfully employed to control its stereochemical outcome.[1][8] For instance, when N-acylated phenylglycinol derivatives are used to form enolates, the subsequent reaction with an aldehyde proceeds with a high degree of facial selectivity.

Reaction TypeAuxiliary SystemElectrophileDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Yield (%)
Aldol Addition(S)-Phenylglycinol derivativeBenzaldehyde>95:5>98%High
Aldol Addition(S)-Phenylglycinol derivativeIsovaleraldehyde>90:10>95%Good

Note: The data presented is representative and compiled from various sources in the literature. Actual results may vary depending on specific reaction conditions.

Synthesis of Phenylglycinol

Enantiopure phenylglycinol can be synthesized through various methods, including chemical and biocatalytic routes. Recent advancements have highlighted the efficiency of biocatalytic cascades for the synthesis of both (R)- and (S)-phenylglycinol from readily available starting materials like L-phenylalanine, achieving high conversions and excellent enantiomeric excess (>99% ee).[3]

(2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride: A Theoretical Exploration

While experimental data on the performance of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride as a chiral auxiliary is scarce, we can infer its potential behavior by considering the electronic and steric properties of the iodo-substituent on the phenyl ring. The introduction of a halogen at the meta-position is expected to modulate the auxiliary's performance in several ways.

Expected Electronic Effects

The iodine atom is an interesting case as it exhibits both electron-withdrawing inductive effects (-I) and electron-donating resonance effects (+M), with the inductive effect generally being more dominant for halogens.[9][10]

  • Inductive Effect (-I): The electronegativity of iodine will withdraw electron density from the aromatic ring. This can influence the acidity of protons alpha to the carbonyl group in an N-acyl derivative and potentially affect the geometry and reactivity of the corresponding enolate.

  • Resonance Effect (+M): The lone pairs on the iodine atom can participate in resonance, donating electron density to the ring.

The net electronic effect of the 3-iodo substituent is a combination of these opposing forces. In the meta position, the resonance effect is less pronounced compared to the ortho and para positions.[11] Therefore, the electron-withdrawing inductive effect is likely to be the more significant electronic influence. This could potentially alter the Lewis basicity of the system and its interaction with metal chelating agents often used in enolate formation.

Expected Steric Effects

The iodine atom is significantly larger than a hydrogen atom. Its introduction at the 3-position of the phenyl ring will increase the steric bulk of the auxiliary.[12][13] This increased steric hindrance could lead to:

  • Enhanced Facial Shielding: The larger iodo-group may provide more effective blocking of one face of the reactive intermediate, potentially leading to higher diastereoselectivity compared to the unsubstituted analog.

  • Altered Conformational Preferences: The steric demand of the iodo-substituent might influence the preferred conformation of the auxiliary-substrate conjugate, which in turn could impact the stereochemical outcome of the reaction.

The interplay between these electronic and steric factors will ultimately determine the efficacy of the 3-iodophenylglycinol auxiliary. It is plausible that for certain transformations, the enhanced steric bulk could lead to superior stereocontrol.

Comparative Workflow and Mechanistic Visualization

The general workflow for employing a phenylglycinol-based chiral auxiliary in an asymmetric alkylation is outlined below.

G cluster_0 Workflow for Asymmetric Alkylation Start Prochiral Substrate & Chiral Auxiliary Coupling Couple Substrate to Auxiliary Start->Coupling e.g., DCC, EDCI Enolate Form Enolate Coupling->Enolate e.g., LDA, NaHMDS Alkylation Asymmetric Alkylation Enolate->Alkylation Electrophile (R-X) Cleavage Cleave Auxiliary Alkylation->Cleavage e.g., LiOH, H2O2 Product Enantiomerically Enriched Product Cleavage->Product

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

The stereochemical outcome is determined at the alkylation step. The following diagrams illustrate the proposed transition states for the alkylation of an enolate derived from an N-acyl derivative of both unsubstituted and 3-iodo-substituted phenylglycinol.

G cluster_unsubstituted Unsubstituted Phenylglycinol Auxiliary cluster_substituted 3-Iodo-Phenylglycinol Auxiliary unsub_ts Transition State (Less Hindered Attack) unsub_electrophile Electrophile unsub_ts->unsub_electrophile Attack from unshielded face sub_ts Hypothetical Transition State (Enhanced Shielding) unsub_phenyl Phenyl Group unsub_phenyl->unsub_ts Steric Shielding unsub_enolate Enolate unsub_enolate->unsub_ts unsub_metal Metal Cation unsub_metal->unsub_ts sub_electrophile Electrophile sub_ts->sub_electrophile Attack from unshielded face sub_phenyl 3-Iodo-Phenyl Group sub_phenyl->sub_ts Increased Steric Shielding sub_enolate Enolate sub_enolate->sub_ts sub_metal Metal Cation sub_metal->sub_ts

Caption: Proposed transition states for asymmetric alkylation.

Experimental Protocols

While a specific protocol for the 3-iodo derivative is not available, the following general procedure for an asymmetric aldol reaction using a phenylglycinol-derived auxiliary serves as a representative example.

Asymmetric Aldol Addition Using an (S)-Phenylglycinol-Derived Oxazolidinone

  • Preparation of the N-Acyl Oxazolidinone:

    • To a solution of the (S)-phenylglycinol-derived oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq.) dropwise.

    • Stir the solution for 30 minutes at -78 °C.

    • Add the desired acyl chloride (1.1 eq.) and allow the reaction to warm to room temperature over 2 hours.

    • Quench the reaction with saturated aqueous NH4Cl and extract the product with ethyl acetate.

    • Purify the N-acyl oxazolidinone by flash column chromatography.

  • Asymmetric Aldol Reaction:

    • Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous CH2Cl2 and cool to -78 °C.

    • Add dibutylboron triflate (1.1 eq.) followed by triethylamine (1.2 eq.) dropwise.

    • Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

    • Add the aldehyde (1.2 eq.) dropwise and continue stirring at -78 °C for 2 hours, then at 0 °C for 1 hour.

    • Quench the reaction with a pH 7 phosphate buffer and extract with CH2Cl2.

    • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

    • Determine the diastereomeric ratio of the crude product by 1H NMR spectroscopy.

    • Purify the product by flash column chromatography.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the aldol adduct in a 4:1 mixture of THF and water at 0 °C.

    • Add LiOH·H2O (4.0 eq.) followed by 30% aqueous H2O2 (8.0 eq.).

    • Stir the reaction at 0 °C for 4 hours.

    • Quench the excess peroxide with aqueous Na2SO3.

    • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

    • Acidify the aqueous layer and extract the β-hydroxy acid product.

Conclusion

Unsubstituted (S)-phenylglycinol is a well-vetted and reliable chiral auxiliary that provides high levels of stereocontrol in a range of asymmetric transformations, most notably in aldol and alkylation reactions. Its efficacy is well-documented and mechanistically understood to arise from the steric shielding provided by the phenyl group.

The analysis of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride, while theoretical in the absence of direct experimental data, suggests that the introduction of the 3-iodo substituent could offer a means to fine-tune the performance of the phenylglycinol scaffold. The increased steric bulk of the iodine atom may lead to enhanced diastereoselectivity in certain applications. However, the electronic consequences of the substituent could also play a significant role, potentially altering the reactivity and chelation properties of the auxiliary.

Ultimately, the choice between an unsubstituted and a substituted chiral auxiliary will depend on the specific requirements of the synthetic target and the reaction being performed. While unsubstituted phenylglycinol remains a dependable choice for many applications, the exploration of substituted analogs like the 3-iodo derivative presents an intriguing avenue for the development of next-generation chiral auxiliaries with potentially superior performance. Further experimental investigation into the utility of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride is warranted to validate these theoretical considerations and expand the toolbox of the synthetic chemist.

References

  • Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis. Elsevier.
  • Procter, D. J. (2010). Asymmetric Synthesis. Oxford University Press.
  • Evans, D. A. (1988). Stereoselective Alkylation Reactions of Chiral Metal Enolates. In Asymmetric Synthesis (Vol. 3, pp. 1-110). Academic Press.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Pure Carbonyl Compounds. Journal of the American Chemical Society, 119(28), 6496-6511.
  • Cai, Y., et al. (2021). One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. Green Chemistry, 23(1), 467-476.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
  • Cardillo, G., & Tomasini, C. (1996). Asymmetric Synthesis of β-Amino Acids and α-Substituted-β-Amino Acids. Chemical Society Reviews, 25(2), 117-128.
  • Enantioselective Synthesis of β-Amino Acids. (2005). Edited by E. Juaristi, Wiley-VCH.
  • Braun, M. (1987). Stereoselective Aldol Reactions with α-Unsubstituted Chiral Enolates. Angewandte Chemie International Edition in English, 26(1), 24-37.
  • Palomo, C., Oiarbide, M., & García, J. M. (2002). The Evans Aldol Reaction: A Powerful and Versatile Tool in Asymmetric Synthesis. European Journal of Organic Chemistry, 2002(18), 2971-2980.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley.
  • Braun, M., & Sacha, H. (1993). Stereoselective Aldol Reaction with (R)-N-Acetyl-α-phenylglycinol. Angewandte Chemie International Edition in English, 32(10), 1418-1420.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Chiral Auxiliaries - Principles and Recent Applications. (n.d.). Retrieved from [Link]

  • SuperQuat chiral auxiliaries: design, synthesis, and utility - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Chiral Auxiliaries and Chirogenesis - MDPI. (2018, April 5). Retrieved from [Link]

  • Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC. (n.d.). Retrieved from [Link]

  • Electron Donating and Electron Withdrawing Groups - YouTube. (2011, September 30). Retrieved from [Link]

  • Diels–Alder reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Sterically controlled isodesmic late-stage C–H iodination of arenes - PMC. (n.d.). Retrieved from [Link]

  • EWG vs EDG: Examples of Electron Withdrawing and Donating Groups - OrgoSolver. (n.d.). Retrieved from [Link]

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts - MDPI. (2023, April 27). Retrieved from [Link]

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants - MDPI. (2020, February 25). Retrieved from [Link]

  • Electron-Donating and Electron-Withdrawing Substituents - Dummies.com. (2021, July 19). Retrieved from [Link]

  • Stereochemistry of the Diels-Alder Reaction - Master Organic Chemistry. (2017, November 13). Retrieved from [Link]

  • Effects of Sterics and Electronic Delocalization on the Photophysical, Structural, and Electrochemical Properties of 2,9-Disubstituted 1,10-Phenanthroline Copper(I) Complexes. (1999, July 12). Retrieved from [Link]

  • Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomer - Semantic Scholar. (2021, June 10). Retrieved from [Link]

  • A database of steric and electronic properties of heteroaryl substituents - PMC - NIH. (n.d.). Retrieved from [Link]

  • Utilizing the Pentadehydro-Diels–Alder Reaction for Polycyclic Aromatic Compound Synthesis: Diels–Alder-Based Linker Transformation - MDPI. (n.d.). Retrieved from [Link]

  • Why an Electron-Withdrawing Group is an o, m-Director rather than m-Director in Electrophilic Aromatic Substitution: The example of CN vs NC. - Henry Rzepa's Blog. (n.d.). Retrieved from [Link]

  • An Efficient and Practical Synthesis of L-α-Amino Acids Using (R)-Phenylglycinol as a Chiral Auxiliary - Lookchem. (2022, July 30). Retrieved from [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - MDPI. (2022, June 13). Retrieved from [Link]

  • ChemInform Abstract: 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. (n.d.). Retrieved from [Link]

  • An Efficient and Practical Synthesis of L-.ALPHA.-Amino Acids Using (R)-Phenylglycinol as a Chiral Auxiliary. - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Validation

Mass spectrometry (LC-MS) fragmentation analysis of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride

An In-Depth Guide to the LC-MS Fragmentation Analysis of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol Introduction (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol is a substituted phenylethanolamine, a class of compounds with signi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the LC-MS Fragmentation Analysis of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol

Introduction

(2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol is a substituted phenylethanolamine, a class of compounds with significant interest in pharmaceutical and medicinal chemistry due to their diverse biological activities. The presence of an iodine atom, a chiral center, an amino group, and a hydroxyl group makes its structural elucidation and metabolite identification a complex analytical challenge. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS) capabilities, is the definitive technique for this purpose.

This guide provides a comprehensive analysis of the fragmentation behavior of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride under Collision-Induced Dissociation (CID). We will explore the predictable fragmentation pathways, present a detailed experimental protocol for its analysis, and compare the expected fragmentation patterns under varying collision energies. This document is intended for researchers and scientists in drug development and analytical chemistry, offering both a practical guide and a deeper understanding of the molecule's gas-phase chemistry.

Molecular Structure and Properties

  • Compound: (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride

  • Free Base Formula: C₈H₁₀INO

  • Monoisotopic Mass of Free Base: 262.9807 g/mol

  • Appearance: Expected to be a crystalline solid.

The structure possesses several key features that dictate its fragmentation pattern: a labile primary alcohol, a primary amine, a C-C bond between the benzylic carbon and the hydroxymethyl group, and a C-I bond on the aromatic ring.

Experimental Protocol: LC-MS/MS Analysis

A robust and reproducible LC-MS method is paramount for accurate fragmentation analysis. The following protocol is designed to achieve good chromatographic separation and efficient ionization of the target analyte.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride in methanol.

  • Vortex for 1 minute to ensure complete dissolution.

  • Prepare a working solution of 1 µg/mL by diluting the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Liquid Chromatography (LC) Conditions
  • Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended for good retention and peak shape of this polar compound.

  • Mobile Phase A: 0.1% Formic Acid in Water. The formic acid acts as a proton source, promoting efficient electrospray ionization in positive mode.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: 5% to 95% B

    • 5.0 - 6.0 min: 95% B

    • 6.0 - 6.1 min: 95% to 5% B

    • 6.1 - 8.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Conditions
  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/Hr

  • Collision Gas: Argon

  • MS Scan Range: m/z 50-500

  • MS/MS Analysis: Product ion scan of the protonated precursor ion [M+H]⁺ at m/z 264.0.

Fragmentation Analysis and Discussion

The protonated molecule, [M+H]⁺, with an m/z of 264.0, is the primary precursor ion for fragmentation analysis. Under CID, the molecule undergoes a series of characteristic cleavages. The relative abundance of the resulting fragment ions is highly dependent on the applied collision energy.

Proposed Fragmentation Scheme

The fragmentation of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol is primarily driven by the lability of the C-C bond adjacent to the protonated amine and the aromatic ring, as well as the neutral loss of small molecules like water and ammonia.

fragmentation_pathway precursor [M+H]⁺ m/z 264.0 frag1 Fragment A m/z 246.0 [M+H-H₂O]⁺ precursor->frag1 - H₂O frag2 Fragment B m/z 233.0 [M+H-CH₂OH]⁺ precursor->frag2 - CH₂O frag4 Fragment D m/z 30.0 [CH₄N]⁺ precursor->frag4 Benzylic Cleavage frag3 Fragment C m/z 106.1 [C₇H₅I]⁺ frag2->frag3 - NH₃

Caption: Proposed fragmentation pathway of protonated (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol.

Comparative Fragmentation Data at Different Collision Energies

The energy applied during CID significantly influences which fragmentation pathways are favored. Low collision energy typically results in the loss of small, stable neutral molecules, while high energy promotes more extensive fragmentation.

Collision Energy Precursor Ion (m/z) Major Fragment Ions (m/z) and Proposed Structure Interpretation
Low (10 eV) 264.0246.0 : [M+H-H₂O]⁺The most facile fragmentation is the loss of water from the protonated molecule, a common pathway for alcohols.
Medium (25 eV) 264.0233.0 : [M+H-CH₂OH]⁺246.0 : [M+H-H₂O]⁺At intermediate energy, the benzylic C-C bond cleaves, leading to the loss of the hydroxymethyl group. The water loss fragment is still present but may be less abundant.
High (40 eV) 264.0106.1 : [C₇H₅I]⁺30.0 : [CH₄N]⁺High energy promotes the complete cleavage of the side chain, resulting in the formation of the stable iminium ion ([CH₂=NH₂]⁺) and the iodobenzyl cation.

Mechanism of Key Fragmentations

  • Formation of m/z 246.0 ([M+H-H₂O]⁺): The primary alcohol is protonated, followed by the elimination of a neutral water molecule. This results in a stabilized carbocation.

  • Formation of m/z 233.0 ([M+H-CH₂OH]⁺): This is a characteristic benzylic cleavage. The charge is retained on the larger, iodine-containing fragment. This is a highly diagnostic fragmentation for phenylethanolamine structures.

  • Formation of m/z 30.0 ([CH₄N]⁺): This fragment, often referred to as the iminium ion, is formed by the cleavage of the Cα-Cβ bond. Its presence is a strong indicator of a primary amine attached to a methylene group.

Workflow for Fragmentation Analysis

The following workflow diagram illustrates the logical steps from sample preparation to data interpretation.

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Acquisition cluster_data Data Analysis prep1 Weigh Compound prep2 Dissolve in Methanol (Stock Solution) prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 acq1 Inject Sample onto C18 Column prep3->acq1 acq2 Gradient Elution acq1->acq2 acq3 ESI+ Ionization acq2->acq3 acq4 Full Scan MS (Identify [M+H]⁺) acq3->acq4 acq5 Product Ion Scan (at 10, 25, 40 eV) acq4->acq5 data1 Extract MS/MS Spectra acq5->data1 data2 Identify Fragment Ions data1->data2 data3 Propose Fragmentation Pathways data2->data3 data4 Correlate with Structure data3->data4

Caption: General workflow for LC-MS/MS fragmentation analysis.

Conclusion

The fragmentation analysis of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol by LC-MS/MS provides a wealth of structural information. By systematically varying the collision energy, a detailed picture of the molecule's gas-phase chemistry can be constructed. The characteristic neutral loss of water, benzylic cleavage leading to the loss of the hydroxymethyl group, and the formation of the iminium ion at m/z 30.0 are all key diagnostic fragments. This guide provides a robust starting methodology and interpretive framework for the analysis of this compound and other structurally related molecules, which is essential for metabolism, impurity profiling, and quality control in a drug development setting.

References

  • Holčapek, M., et al. (2010). "Effect of the mobile phase composition on the ionization efficiency of various analytes in ESI-MS." Journal of Chromatography A, 1217(25), 3908-3921. Available at: [Link]

  • McMaster, M. C. (2005). "LC/MS: A Practical User's Guide." John Wiley & Sons. Available at: [Link]

Comparative

A Comparative Guide to Validating Enantiomeric Purity: Polarimetry vs. Chiral HPLC for (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol Hydrochloride

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is a critical quality attribute with profound implications for its pharmacological and toxicological profile. For chiral molecules s...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is a critical quality attribute with profound implications for its pharmacological and toxicological profile. For chiral molecules such as (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring enantiomeric purity is not merely a regulatory hurdle but a fundamental aspect of drug safety and efficacy.[1][2] This guide provides an in-depth comparison of two widely employed analytical techniques for validating enantiomeric purity: traditional polarimetry and modern Chiral High-Performance Liquid Chromatography (Chiral HPLC).

The choice between these methods is a critical decision in the analytical workflow, balancing factors such as accuracy, precision, sensitivity, and sample throughput.[3] This document will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

The Imperative of Enantiomeric Purity in Drug Development

Enantiomers, non-superimposable mirror-image isomers, often exhibit distinct biological activities. One enantiomer may be therapeutically active (the eutomer), while the other (the distomer) could be inactive, less active, or even responsible for adverse effects.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines that necessitate the characterization and control of the stereoisomeric composition of new drug substances.[5][6] The International Council for Harmonisation (ICH) also provides guidelines that emphasize the need for enantioselective analytical methods to ensure the quality and safety of chiral drugs.[5][7]

Polarimetry: A Time-Honored Technique for Chiral Analysis

Polarimetry is a classical and straightforward method that measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound.[3][8][9] The extent and direction of this rotation are intrinsic properties of the enantiomer and are proportional to its concentration in the solution.

Principle of Polarimetry

Optically active substances, like the (2S)-enantiomer of 2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride, rotate the plane of polarized light. The observed rotation (α) is dependent on several factors, including the concentration of the sample (c), the path length of the polarimeter cell (l), the temperature (T), and the wavelength of the light source (λ). To normalize these variables, the specific rotation [α] is calculated using the following formula:

[α]Tλ = (100 × α) / (l × c)

Where:

  • [α]Tλ is the specific rotation at a specific temperature and wavelength.

  • α is the observed rotation in degrees.

  • l is the path length in decimeters (dm).

  • c is the concentration in g/100 mL.

The enantiomeric excess (% ee) can then be determined by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer ([α]max):

% ee = ([α]sample / [α]max) × 100

Experimental Protocol: Polarimetric Analysis of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol Hydrochloride

Instrumentation:

  • A calibrated polarimeter with a sodium D-line (589 nm) light source.

  • A 1 dm polarimeter cell.

  • Analytical balance.

  • Volumetric flasks and pipettes.

Procedure:

  • Solvent Blank: Calibrate the polarimeter by filling the cell with the chosen solvent (e.g., methanol) and setting the reading to zero.

  • Standard Preparation: Accurately weigh a known amount of enantiomerically pure (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride standard and dissolve it in the solvent to prepare a solution of known concentration (e.g., 1 g/100 mL).

  • Standard Measurement: Rinse and fill the polarimeter cell with the standard solution. Record the observed optical rotation.

  • Sample Preparation: Prepare a solution of the test sample of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride at the same concentration as the standard solution.

  • Sample Measurement: Rinse and fill the cell with the sample solution and record the observed optical rotation.

  • Calculation: Calculate the specific rotation of the sample and subsequently the enantiomeric excess using the formulas mentioned above.

Causality Behind Experimental Choices:
  • Solvent Selection: The choice of solvent is critical as it can influence the specific rotation. The solvent should be inert, transparent at the measurement wavelength, and capable of dissolving the sample to the desired concentration. Methanol is a common choice for amino alcohol hydrochlorides.

  • Concentration: The concentration is typically chosen to give a significant and reproducible optical rotation. Following compendial methods, if available, is recommended.[10][11]

  • Temperature Control: Optical rotation is temperature-dependent. Therefore, maintaining a constant temperature, typically 20°C or 25°C as specified by pharmacopeias, is crucial for accurate and reproducible results.[10][11][12]

  • Wavelength: The sodium D-line (589 nm) is the most common wavelength used for polarimetry, as much of the historical data and pharmacopeial standards are based on this wavelength.[11][12]

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Separation

Chiral HPLC is a powerful and versatile chromatographic technique that physically separates enantiomers, allowing for their individual quantification.[3][13] This method offers superior accuracy, sensitivity, and specificity compared to polarimetry.

Principle of Chiral HPLC

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) within the HPLC column. The CSP creates a chiral environment where the two enantiomers of the analyte interact differently, leading to different retention times. The area under each peak in the resulting chromatogram is directly proportional to the concentration of that enantiomer.

The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2):

% ee = |(A1 - A2) / (A1 + A2)| × 100

Experimental Protocol: Chiral HPLC Analysis of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol Hydrochloride

Instrumentation:

  • An HPLC system equipped with a UV detector.

  • A chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak).

  • Data acquisition and processing software.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, which is a mixture of solvents (e.g., hexane, isopropanol, and a small amount of an amine modifier like diethylamine) in a specific ratio. The mobile phase should be filtered and degassed.

  • Standard Preparation: Prepare a solution of a racemic mixture of 2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride to determine the retention times of both the (2S) and (2R) enantiomers. Also, prepare a solution of the enantiomerically pure (2S) standard.

  • Sample Preparation: Prepare a solution of the test sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable chiral stationary phase.

    • Mobile Phase: Optimized based on the column and analyte.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 220 nm).

    • Injection Volume: Typically 5-20 µL.

  • Analysis: Inject the racemic standard, the enantiomerically pure standard, and the sample solution into the HPLC system and record the chromatograms.

  • Calculation: Identify the peaks corresponding to the (2S) and (2R) enantiomers. Integrate the peak areas and calculate the enantiomeric excess using the formula above.

Causality Behind Experimental Choices:
  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical parameter in chiral HPLC method development. Polysaccharide-based CSPs are widely used due to their broad applicability for separating a wide range of chiral compounds, including amino alcohols.[14]

  • Mobile Phase Optimization: The composition of the mobile phase is adjusted to achieve optimal separation (resolution) between the enantiomer peaks in a reasonable analysis time. The addition of an amine modifier is often necessary to improve peak shape and reduce tailing for basic compounds like amino alcohols.

  • Detector Selection: A UV detector is commonly used as many organic molecules, including those with aromatic rings like the target compound, absorb UV light.

Comparative Analysis: Polarimetry vs. Chiral HPLC

FeaturePolarimetryChiral HPLC
Principle Measures the bulk property of optical rotation.Physically separates and quantifies individual enantiomers.
Accuracy Lower. Can be affected by the presence of other optically active impurities.[9]High. Provides direct measurement of each enantiomer.[3][15]
Precision Moderate. Dependent on instrument stability and operator skill.High. Modern HPLC systems offer excellent reproducibility.
Sensitivity Lower. Requires higher sample concentrations.[16]High. Can detect and quantify trace amounts of the undesired enantiomer.[17]
Specificity Low. Cannot distinguish between different optically active compounds.High. Provides separation and quantification of individual enantiomers.
Sample Throughput High. Rapid analysis once the sample is prepared.Lower. Each analysis requires a chromatographic run time.
Method Development Simple. Primarily involves finding a suitable solvent and concentration.More complex. Requires selection of the appropriate chiral column and optimization of the mobile phase.
Regulatory Acceptance Often used as a primary identification test for chiral compounds.Considered the gold standard for enantiomeric purity determination for regulatory submissions.[3]

Decision-Making Workflow

The selection of the most appropriate analytical technique depends on the specific requirements of the analysis. The following decision tree can guide researchers in their choice.

G start Start: Need to determine enantiomeric purity of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride q1 Is this for final product release or regulatory submission? start->q1 q2 Are there other potential optically active impurities in the sample? q1->q2 No (e.g., in-process control) hplc Use Chiral HPLC (High accuracy, specificity, and sensitivity) q1->hplc Yes q3 Is high sensitivity required to detect trace levels of the (2R)-enantiomer? q2->q3 No q2->hplc Yes polarimetry Use Polarimetry (Rapid screening, in-process control) q3->polarimetry No q3->hplc Yes

Caption: Decision workflow for selecting an analytical method.

Conclusion: A Synergistic Approach

Both polarimetry and chiral HPLC are valuable tools for assessing the enantiomeric purity of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride. Polarimetry serves as a rapid and straightforward method for identity confirmation and for in-process controls where the sample matrix is well-defined and high accuracy is not the primary objective.[9][15]

However, for the definitive and quantitative determination of enantiomeric purity, especially for final product release and in support of regulatory submissions, chiral HPLC is the unequivocally superior method.[3][15] Its ability to physically separate and individually quantify the enantiomers provides a level of accuracy, precision, and sensitivity that polarimetry cannot match. In a robust quality control strategy, these two techniques can be used synergistically: polarimetry for rapid checks and chiral HPLC for comprehensive validation.

References

  • Drawell. (2023, April 26). Polarimetry: Applications, Advancements, and Industry Trends. Retrieved from [Link]

  • J-Stage. (n.d.). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. Retrieved from [Link]

  • Open Access Journals. (n.d.). Significance and Applications of Polarimetry in Scientific Field. Retrieved from [Link]

  • Uspbpep.com. (n.d.). usp31nf26s1_c781, General Chapters: <781> OPTICAL ROTATION. Retrieved from [Link]

  • PMC. (n.d.). The Significance of Chirality in Drug Design and Development. Retrieved from [Link]

  • ChemRxiv. (n.d.). Absolute optical chiral analysis using cavity-enhanced polarimetry. Retrieved from [Link]

  • Sumichiral. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

  • AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Retrieved from [Link]

  • PubMed. (2012, November 15). Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. Retrieved from [Link]

  • PMC - NIH. (n.d.). Absolute optical chiral analysis using cavity-enhanced polarimetry. Retrieved from [Link]

  • USP-NF. (2022). <781> Optical Rotation. Retrieved from [Link]

  • Taylor & Francis. (2010, September 17). Real-Time Assessment of Enantiomeric Purity Via a Polarimetric/Absorption Detector Response Function. Retrieved from [Link]

  • FDA. (1992, May 1). Development of New Stereoisomeric Drugs. Retrieved from [Link]

  • ResearchGate. (2025, December 10). Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity | Request PDF. Retrieved from [Link]

  • ICH. (n.d.). ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. Retrieved from [Link]

  • Rudolph Research Analytical. (2025, November 7). Polarimeter Requirements for the Pharmaceutical Industry. Retrieved from [Link]

  • ACS Publications - American Chemical Society. (n.d.). FDA issues flexible policy on chiral drugs. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • PMC. (n.d.). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Retrieved from [Link]

  • IBZ Messtechnik. (n.d.). Chiral compound analyses and Faraday polarimetry. Retrieved from [Link]

  • PMC. (n.d.). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Retrieved from [Link]

  • TSI Journals. (2007, July 10). Enantiomeric drugs in pharmaceutical industry-importance, regulatory requirements and analytical techniques. Retrieved from [Link]

  • Iris Biotech. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

Sources

Validation

Comparative efficacy of 3-iodo vs 4-iodo phenylglycinol derivatives in palladium-catalyzed cross-coupling

Comparative Efficacy of 3-Iodo vs. 4-Iodo Phenylglycinol Derivatives in Palladium-Catalyzed Cross-Coupling Executive Summary Phenylglycinol derivatives are indispensable chiral auxiliaries and building blocks in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 3-Iodo vs. 4-Iodo Phenylglycinol Derivatives in Palladium-Catalyzed Cross-Coupling

Executive Summary

Phenylglycinol derivatives are indispensable chiral auxiliaries and building blocks in medicinal chemistry and drug development. When functionalized with an iodine atom, they become prime substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings[1]. However, the spatial positioning of the iodine atom—specifically meta (3-iodo) versus para (4-iodo)—drastically alters the substrate's reactivity profile. This technical guide provides an objective, data-driven comparison of 3-iodo and 4-iodo phenylglycinol derivatives, detailing the mechanistic causality behind their divergent behaviors and providing optimized, self-validating protocols for each.

Mechanistic Causality: Sterics vs. Electronics in the Catalytic Cycle

The efficacy of palladium-catalyzed cross-coupling is fundamentally governed by the rate of oxidative addition of the Pd(0) catalyst into the C–I bond.

  • 4-Iodo Phenylglycinol (Para-Substitution): In the 4-iodo isomer, the reactive C–I bond is situated at the para position, extending away from the sterically demanding chiral amino-alcohol (glycinol) moiety. This spatial separation minimizes steric hindrance, allowing standard, less bulky catalysts like Pd(PPh₃)₄ to easily access the bond and undergo rapid oxidative addition[2]. The electronic influence of the alkyl side chain is also minimized, rendering the 4-iodo derivative a highly efficient and predictable electrophile.

  • 3-Iodo Phenylglycinol (Meta-Substitution): Conversely, the 3-iodo isomer places the bulky chiral center in closer proximity to the C–I bond. When a Pd(0) complex attempts oxidative addition, it encounters significant steric repulsion from the protected amino and hydroxyl groups. Using standard catalysts often results in sluggish reaction kinetics, incomplete conversion, and increased rates of side reactions such as protodehalogenation. To overcome this activation barrier, the catalytic system must be modified with bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos). These ligands facilitate the formation of a highly reactive, mono-ligated Pd(0) species that can forcefully insert into the sterically shielded C–I bond.

Comparative Performance Data

The quantitative differences in reactivity dictate the choice of catalyst and reaction conditions. Table 1 summarizes the comparative efficacy of these isomers in a standard Suzuki-Miyaura cross-coupling with phenylboronic acid.

Table 1: Comparative Efficacy in Suzuki-Miyaura Coupling (Phenylboronic acid, 1.2 eq, Toluene/H₂O)

SubstrateOptimal Catalyst SystemTemp / TimeYield (%)Enantiomeric Excess (ee)
N-Boc-4-iodo-phenylglycinol 5 mol% Pd(PPh₃)₄, K₂CO₃80 °C / 4 h94 - 96%>99%
N-Boc-3-iodo-phenylglycinol 5 mol% Pd(PPh₃)₄, K₂CO₃80 °C / 12 h58 - 62%>99%
N-Boc-3-iodo-phenylglycinol 2 mol% Pd₂(dba)₃, 4 mol% XPhos, K₃PO₄80 °C / 5 h89 - 92%>99%

Data synthesis based on standard cross-coupling behaviors of iodophenylalanine and phenylglycinol derivatives[2].

Self-Validating Experimental Protocols

To ensure high fidelity and reproducibility, the following step-by-step methodology outlines the optimized Suzuki-Miyaura coupling for both derivatives.

Protocol: Suzuki-Miyaura Cross-Coupling of Protected Iodophenylglycinols Objective: Synthesize biphenyl-glycinol derivatives while strictly preserving the integrity of the chiral center.

Step 1: Substrate Protection

  • Action: Protect the free amine as an N-Boc carbamate and the hydroxyl as an O-TBS ether prior to coupling.

  • Causality: Free amines and hydroxyls can coordinate to the palladium center, effectively poisoning the catalyst or directing unwanted C–N/C–O cross-coupling[3]. Protection ensures the Pd(0) exclusively targets the C–I bond.

Step 2: Reaction Assembly (Argon Atmosphere)

  • For 4-Iodo Derivatives: In an oven-dried Schlenk flask, combine N-Boc-O-TBS-4-iodophenylglycinol (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • For 3-Iodo Derivatives: Combine N-Boc-O-TBS-3-iodophenylglycinol (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

  • Causality: XPhos is mandatory for the 3-iodo substrate to overcome the steric shielding of the meta-position, whereas the unhindered 4-iodo substrate reacts efficiently with standard triphenylphosphine ligands[2].

Step 3: Solvent Addition & Heating

  • Action: Add degassed Toluene/H₂O (4:1 v/v, 5 mL) and heat to 80 °C.

  • Causality: A biphasic solvent system is critical. The water dissolves the inorganic base and facilitates the formation of the reactive aryl-boronate complex required for the transmetalation step.

Step 4: In-Process Validation

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 4:1). The 4-iodo substrate should show complete consumption of the starting material within 4 hours. The optimized 3-iodo reaction should complete within 5 hours. If the 3-iodo reaction stalls, it indicates catalyst degradation (likely due to oxygen ingress), requiring a spike of Pd₂(dba)₃.

Step 5: Workup and Isolation

  • Action: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography.

  • Validation Checkpoint 2 (NMR): Confirm product identity via ¹H NMR. The definitive marker of success is the complete disappearance of the downfield aromatic proton signal adjacent to the iodine, coupled with the appearance of new multiplet signals (7.30–7.50 ppm) corresponding to the newly appended phenyl ring.

Visualizing the Workflows and Pathways

MechanisticPathway cluster_4iodo 4-Iodo Phenylglycinol (Para) cluster_3iodo 3-Iodo Phenylglycinol (Meta) Pd0 Pd(0) Catalyst Generation OxAdd4 Fast Oxidative Addition (Low Steric Hindrance) Pd0->OxAdd4 OxAdd3 Slow Oxidative Addition (High Steric Hindrance) Pd0->OxAdd3 TransMet4 Transmetalation & Reductive Elimination OxAdd4->TransMet4 Prod4 High Yield Product (Standard Ligands) TransMet4->Prod4 Ligand Requires Bulky Ligands (e.g., XPhos) OxAdd3->Ligand Bottleneck TransMet3 Transmetalation & Reductive Elimination Ligand->TransMet3 Prod3 High Yield Product (Optimized Conditions) TransMet3->Prod3

Comparative Palladium Catalytic Cycles for 3-Iodo and 4-Iodo Phenylglycinol Derivatives.

ProtocolWorkflow Step1 1. Substrate Protection (N-Boc, O-TBS) Step2 2. Catalyst & Base Selection 4-Iodo: Pd(PPh3)4 / K2CO3 3-Iodo: Pd2(dba)3 + XPhos / K3PO4 Step1->Step2 Step3 3. Cross-Coupling Reaction (Toluene/H2O, 80°C) Step2->Step3 Step4 4. TLC Validation (Monitor C-I consumption) Step3->Step4 Step5 5. Workup & Chromatography (Isolate Biaryl Product) Step4->Step5

Self-Validating Experimental Workflow for Iodophenylglycinol Cross-Coupling.

References

  • Arylation Chemistry for Bioconjugation.NIH - PMC.
  • Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification.Biochemistry - ACS Publications.
  • Synthesis of Secondary Arylamines through Copper-Mediated Intermolecular Aryl Amination.Organic Letters - ACS Publications.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride

As a specialized pharmaceutical intermediate, (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride requires rigorous waste management protocols. Because this compound contains both aromatic iodine and a chloride salt,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a specialized pharmaceutical intermediate, (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride requires rigorous waste management protocols. Because this compound contains both aromatic iodine and a chloride salt, it falls strictly under halogenated waste regulations. Improper disposal not only violates federal environmental laws but also poses severe safety risks to facility infrastructure and personnel.

This guide provides drug development professionals and laboratory scientists with the mechanistic rationale and step-by-step operational workflows required to safely segregate, store, and dispose of this compound.

Physicochemical Profiling for Waste Management

Effective waste management begins with understanding the molecular characteristics that dictate a chemical's environmental fate and reactivity. The table below summarizes the quantitative and qualitative data that govern the disposal of this compound.

PropertyValueDirect Disposal Implication
Chemical Formula C₈H₁₁ClINO (C₈H₁₀INO · HCl)Contains C, H, N, O, Cl, I.
Physical State Solid (Crystalline Powder)Managed strictly as solid waste unless dissolved in a solvent vehicle[1].
Halogen Content Iodine (Aromatic), Chlorine (Salt)Critical: Mandates absolute segregation into halogenated waste streams[2].
Aqueous pH Slightly AcidicRequires compatibility checks; mixing with strong bases may liberate the free amine[3].
Solubility Soluble in water and polar organicsSpill cleanup protocols must account for the specific solvent vehicle used[4].

Mechanistic Rationale: The Science of Halogenated Segregation

Do not treat this compound as standard organic waste. The presence of the 3-iodophenyl group and the hydrochloride salt dictates a specialized disposal pathway based on thermodynamic and environmental constraints.

  • Prevention of Toxic Byproducts: Standard incinerators operate at temperatures sufficient for hydrocarbons but insufficient for halogenated aromatics. Combusting iodinated or chlorinated rings at standard temperatures can lead to the de novo synthesis of highly toxic polyhalogenated dibenzo-p-dioxins and dibenzofurans (PCDDs/PCDFs)[5].

  • Corrosive Exhaust Mitigation: When the carbon-halogen bonds are broken during high-temperature incineration, they generate corrosive acid gases, specifically Hydrogen Iodide (HI) and Hydrogen Chloride (HCl)[5]. Facilities processing this waste must be equipped with specialized basic wet scrubbers (e.g., NaOH spray towers) to neutralize these gases before atmospheric release[6].

  • Regulatory & Economic Impact: Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, mixing even a small amount of halogenated waste into a non-halogenated container cross-contaminates the entire batch. This forces the entire volume to be treated at the significantly higher cost associated with halogenated incineration, and risks damaging standard incinerators[2][7].

Operational Workflows: Step-by-Step Disposal

Implement the following self-validating protocols to ensure compliance and safety from the point of generation to final EHS pickup.

Protocol A: Solid Waste Disposal (Unused or Expired Reagent)

Use this protocol for the dry, powdered form of the hydrochloride salt.

  • Containment: Retain the chemical in its original primary container if intact. If transferring is necessary, use a compatible, sealable high-density polyethylene (HDPE) or glass container[1].

  • Labeling: Affix an official, highly visible Hazardous Waste tag. The description must explicitly read: "Halogenated Solid Waste: (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride." Never use abbreviations[3].

  • Segregation: Place the sealed container in a designated Satellite Accumulation Area (SAA). Ensure it rests within a secondary containment bin, physically separated from strong oxidizers and strong bases[3].

  • EHS Handoff: Request a pickup from your Environmental Health & Safety (EHS) department before the SAA reaches its regulatory volume limit, or within 12 months of the accumulation start date, whichever comes first[3][8].

Protocol B: Liquid Waste Disposal (Aqueous or Organic Solutions)

Use this protocol if the compound has been dissolved in a solvent (e.g., during a reaction or extraction).

  • Carboy Selection: Identify the specific waste carboy designated exclusively for Halogenated Liquid Waste . Do not pour this solution into standard organic waste containers[2].

  • Compatibility Verification: Ensure the solvent vehicle (e.g., methanol, DMSO, or water) is compatible with the existing contents of the halogenated carboy to prevent exothermic reactions or gas evolution[3].

  • Transfer: In a certified fume hood, use a funnel to carefully transfer the solution into the carboy.

  • Immediate Closure: Remove the funnel and cap the waste container immediately. Leaving funnels in the neck of a waste container violates EPA open-container regulations[8].

  • Log Update: Immediately update the running waste log attached to the carboy with the chemical name, the solvent used, and the approximate concentration[2].

Protocol C: Spill Response & Decontamination

In the event of an accidental release, follow these steps to prevent aerosolization and exposure.

  • Secure the Area & PPE: Evacuate non-essential personnel. Don appropriate PPE, including nitrile gloves, a lab coat, and safety goggles.

  • Solid Spills (Powder): Do not dry sweep , as this will aerosolize the iodinated powder. Instead, slightly dampen a spill pad with water or a compatible solvent, gently wipe up the powder, and place the contaminated pads into a puncture-resistant solid waste container[4].

  • Liquid Spills (Solution): Surround and cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Once absorbed, collect the saturated material and place it into a solid halogenated waste bin[4].

  • Final Decontamination: Wash the affected surface with a compatible solvent, followed by soap and water. Dispose of all cleanup materials as Halogenated Solid Waste.

Waste Segregation Decision Matrix

The following workflow illustrates the logical routing of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride waste to ensure it reaches the correct high-temperature incineration facility.

WasteDisposal Start Waste Generated: (2S)-2-Amino-2-(3-iodophenyl) -ethan-1-ol HCl StateCheck Determine Physical State of the Waste Start->StateCheck Solid Solid Powder (Unused Reagent / Spill) StateCheck->Solid Dry / Solid Liquid Liquid Solution (Reaction Mother Liquor / Wash) StateCheck->Liquid Dissolved SolidContainer Seal in Compatible Receptacle Label: 'Halogenated Solid Waste' Solid->SolidContainer LiquidContainer Transfer to Dedicated Carboy Label: 'Halogenated Liquid Waste' Liquid->LiquidContainer SAA Store in Satellite Accumulation Area (SAA) Utilize Secondary Containment SolidContainer->SAA Warning CRITICAL: DO NOT MIX with Non-Halogenated Waste Streams LiquidContainer->Warning LiquidContainer->SAA Warning->SAA EHS EHS Pickup & High-Temperature Incineration SAA->EHS

Fig 1. Decision matrix for the segregation and disposal of halogenated amino alcohol waste.

References

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "Laboratory Chemical Waste Management Guidelines." Available at: [Link]

  • Duke University Occupational & Environmental Safety Office. "Laboratory Chemical Waste Management Practices." Available at: [Link]

  • University of Delaware Environmental Health & Safety. "Chemical Waste Management." Available at: [Link]

  • CrelioHealth. "Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management." Available at: [Link]

  • US Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Laws and Regulations - Halogenated Organic Compounds." Available at: [Link]

  • US Environmental Protection Agency (EPA). "Burning of Hazardous Waste in Boilers and Industrial Furnaces: Final Rule." Available at: [Link]

  • Federal Remediation Technologies Roundtable (FRTR). "Desorption and Incineration Technologies." Available at: [Link]

Sources

Handling

Personal protective equipment for handling (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride

As a Senior Application Scientist, I approach chemical safety not as a static checklist of rules, but as a dynamic system of risk mitigation grounded in molecular causality. Handling (2S)-2-Amino-2-(3-iodophenyl)-ethan-1...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not as a static checklist of rules, but as a dynamic system of risk mitigation grounded in molecular causality. Handling (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride requires a deep understanding of its physicochemical properties to ensure both operator safety and experimental integrity.

This guide provides the authoritative, step-by-step logistical and safety protocols required for handling this specific halogenated chiral building block.

Mechanistic Hazard Profile: Understanding the Risk

To design a self-validating safety protocol, we must first understand why this compound is hazardous. The risks associated with (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride stem from two distinct structural features:

  • The Hydrochloride Salt Form: Amine hydrochlorides are highly hygroscopic and water-soluble. If this crystalline powder aerosolizes and contacts the moisture in your eyes, sweat, or respiratory mucosa, it dissolves instantly. This causes rapid, localized pH shifts that lead to severe tissue irritation or chemical burns[1].

  • The Iodine Substituent: The heavy iodine atom on the meta-position of the phenyl ring significantly increases the molecule's overall lipophilicity (LogP) compared to standard amino alcohols. If the salt is inadvertently neutralized on the skin (e.g., by slightly basic residues or biological buffers), the resulting free-base amine can easily penetrate the lipid bilayers of the epidermis, leading to systemic absorption and toxicity[2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. Based on the structural hazards identified above and, the following PPE matrix must be strictly adhered to.

PPE CategorySpecificationMechanistic Rationale
Eye Protection ANSI Z87.1 tight-fitting safety gogglesProtects against corneal damage; the water-soluble HCl salt rapidly dissolves in tear fluid, causing severe localized irritation[1].
Hand Protection Nitrile gloves (≥0.11 mm thickness)Nitrile provides a robust chemical barrier against the lipophilic iodine-substituted phenyl ring if the salt dissociates on the skin.
Body Protection Flame-retardant cotton lab coatCotton prevents the static buildup common with synthetic fibers, which can inadvertently aerosolize the hygroscopic powder during transfer.
Respiratory N95/P100 Particulate RespiratorMandatory only if weighing outside a certified fume hood (highly discouraged) to mitigate inhalation of fine crystalline dust[2].

Standard Operating Procedure (SOP): Handling & Transfer

Every protocol must be a self-validating system. This step-by-step workflow ensures that potential exposure routes are systematically closed.

Phase 1: Pre-Operation Setup

  • Verify Containment: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm)[3].

  • Static Mitigation: Ground your analytical balance. Hydrochloride salts are notoriously prone to static cling, which causes the powder to "jump" and aerosolize when a spatula approaches.

Phase 2: Weighing and Transfer

  • Tool Selection: Use anti-static, conductive weighing boats. Avoid standard polystyrene boats.

  • Transfer Mechanics: Keep the source bottle and the weighing boat deep within the fume hood (at least 6 inches behind the sash) to minimize air turbulence.

  • Closed-System Movement: If transferring the weighed solid to a reactor outside the hood, cap the vial or seal the weighing boat inside a secondary container before removing it from the fume hood.

Phase 3: Self-Validating Decontamination

  • Aqueous Wipe: Wipe down the balance, spatulas, and surrounding hood surfaces with a lint-free cloth dampened with distilled water. Causality: Water efficiently dissolves and captures the unreacted HCl salt.

  • Solvent Wipe: Follow immediately with a 70% Ethanol or Isopropanol wipe. Causality: The alcohol removes any residual lipophilic free-base amine that may have formed and ensures rapid drying of the workspace.

Operational Workflow Visualization

The following diagram maps the critical path for handling and emergency spill response, ensuring immediate logistical clarity.

Workflow Setup 1. Fume Hood Setup & PPE Verification Weigh 2. Anti-Static Weighing (Minimize Aerosolization) Setup->Weigh Spill Spill Detected? Weigh->Spill Protocol 3a. Spill Protocol (Aqueous Wipe -> EtOH) Spill->Protocol Yes Process 3b. Chemical Reaction / Dissolution Spill->Process No Waste 4. Halogenated Waste Segregation Protocol->Waste Process->Waste

Fig 1: Safe handling, spill response, and disposal workflow for halogenated amine hydrochlorides.

Disposal & Waste Management Plan

Improper disposal of iodinated compounds can lead to severe environmental contamination and laboratory compliance violations.

  • Categorization: All waste containing (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride must be strictly segregated into Halogenated Organic Waste containers[4].

  • Incineration Requirement: The presence of the iodine atom dictates that this material cannot be combined with standard organic waste. Halogenated compounds require specialized high-temperature incineration to prevent the release of toxic, corrosive halogen gases into the atmosphere.

  • Incompatibility Warning: Never dispose of this compound in waste streams containing strong oxidizing agents (which can oxidize the iodide to volatile iodine gas) or strong acids[1].

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety OSHA Laboratory Standard (29 CFR 1910.1450)." US Department of Labor. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride
Reactant of Route 2
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(2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride
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